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  • Product: Z-Lys(boc)-osu
  • CAS: 3338-34-9

Core Science & Biosynthesis

Foundational

The Strategic Application of Z-Lys(Boc)-OSu in Bioconjugation and Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern biochemistry and pharmaceutical development, the precise modification of proteins and the synthesis of complex peptides are param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemistry and pharmaceutical development, the precise modification of proteins and the synthesis of complex peptides are paramount. Among the chemical tools available, the orthogonally protected amino acid derivative, Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester, commonly known as Z-Lys(Boc)-OSu, stands out as a versatile and powerful reagent. This technical guide provides an in-depth exploration of its chemical structure, properties, and strategic applications, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Core Characteristics of Z-Lys(Boc)-OSu

Z-Lys(Boc)-OSu is a derivative of the amino acid L-lysine, where the alpha-amino (Nα) group is protected by a benzyloxycarbonyl (Z) group, the epsilon-amino (Nε) group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This unique trifunctional architecture provides exceptional control over conjugation and synthesis reactions.

Chemical Structure and Physicochemical Properties

The structural arrangement of Z-Lys(Boc)-OSu is central to its utility. The Z and Boc groups are "orthogonal," meaning they can be removed under different chemical conditions, allowing for selective deprotection and subsequent modification at either the Nα or Nε position. The OSu ester provides a highly reactive site for efficient coupling to primary amines.

A Note on CAS Numbers: Researchers may encounter two CAS numbers associated with this compound: 3338-34-9 and 34404-36-9.[1] This can be due to different suppliers or slight variations in the registered information. It is crucial to verify the specific product details with the supplier to ensure the correct reagent is being used.

Table 1: Physicochemical Properties of Z-Lys(Boc)-OSu

PropertyValueReferences
Molecular Formula C₂₃H₃₁N₃O₈[1]
Molecular Weight 477.52 g/mol [1]
Appearance White to off-white powder[2]
Storage Temperature -20°C

digraph "Z_Lys_Boc_OSu_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontsize=12];
edge [fontsize=10];

// Atom nodes N_alpha [label="N", pos="0,0.5!"]; H_alpha [label="H", pos="-0.5,0.8!"]; C_alpha [label="Cα", pos="0.8,0!"]; H_C_alpha [label="H", pos="0.8,-0.5!"]; C_carboxyl [label="C", pos="1.8,0.5!"]; O_carboxyl1 [label="O", pos="1.8,1.2!"]; O_ester [label="O", pos="2.8,0!"]; C_beta [label="Cβ", pos="0.5,-1!"]; H2_beta [label="H₂", pos="0.5,-1.5!"]; C_gamma [label="Cγ", pos="-0.5,-1.5!"]; H2_gamma [label="H₂", pos="-0.5,-2!"]; C_delta [label="Cδ", pos="-1.5,-1!"]; H2_delta [label="H₂", pos="-1.5,-1.5!"]; C_epsilon [label="Cε", pos="-2.5,-1.5!"]; H2_epsilon [label="H₂", pos="-2.5,-2!"]; N_epsilon [label="N", pos="-3.5,-1!"]; H_epsilon [label="H", pos="-3.5,-0.5!"];

// Z group C_Z [label="C", pos="-1,-0.5!"]; O_Z1 [label="O", pos="-1.5,-0.8!"]; O_Z2 [label="O", pos="-1.5,0.2!"]; CH2_Z [label="CH₂", pos="-2.5,0.5!"]; Phenyl_Z [label="Ph", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-3.5,0.8!"];

// Boc group C_Boc [label="C", pos="-4.5,-1.5!"]; O_Boc1 [label="O", pos="-4.2,-2!"]; O_Boc2 [label="O", pos="-5.5,-1.5!"]; tBu_Boc [label="tBu", shape=circle, style=filled, fillcolor="#F1F3F4", pos="-6.5,-1.8!"];

// OSu group N_OSu [label="N", pos="3.8,0.5!"]; C_OSu1 [label="C", pos="4.8,0.2!"]; O_OSu1 [label="O", pos="5.3,-0.2!"]; C_OSu2 [label="C", pos="4.5,-0.8!"]; C_OSu3 [label="C", pos="3.5,-0.5!"]; O_OSu2 [label="O", pos="2.8,-0.8!"];

// Bonds N_alpha -- H_alpha; N_alpha -- C_alpha; C_alpha -- H_C_alpha; C_alpha -- C_carboxyl; C_alpha -- C_beta; C_carboxyl -- O_carboxyl1 [style=double]; C_carboxyl -- O_ester; O_ester -- N_OSu; C_beta -- H2_beta; C_beta -- C_gamma; C_gamma -- H2_gamma; C_gamma -- C_delta; C_delta -- H2_delta; C_delta -- C_epsilon; C_epsilon -- H2_epsilon; C_epsilon -- N_epsilon; N_epsilon -- H_epsilon;

// Z group bonds N_alpha -- C_Z; C_Z -- O_Z1 [style=double]; C_Z -- O_Z2; O_Z2 -- CH2_Z; CH2_Z -- Phenyl_Z;

// Boc group bonds N_epsilon -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- tBu_Boc;

// OSu group bonds N_OSu -- C_OSu1; C_OSu1 -- O_OSu1 [style=double]; C_OSu1 -- C_OSu2; C_OSu2 -- C_OSu3; C_OSu3 -- O_OSu2 [style=double]; C_OSu3 -- N_OSu; }

Caption: Chemical structure of Z-Lys(Boc)-OSu.

Mechanism of Action and Strategic Advantages

The utility of Z-Lys(Boc)-OSu is rooted in the predictable and selective reactivity of its functional groups.

Amine-Reactive Conjugation via the OSu Ester

The N-hydroxysuccinimide ester is a highly efficient activating group for carboxylates, making them susceptible to nucleophilic attack by primary amines. This reaction proceeds readily at physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond.[3] The primary amines on a protein, namely the N-terminus and the ε-amino group of lysine residues, are the targets for this conjugation.

NHS_Ester_Reaction ZLysBocOSu Z-Lys(Boc)-OSu TetrahedralIntermediate Tetrahedral Intermediate ZLysBocOSu->TetrahedralIntermediate Nucleophilic Attack PrimaryAmine Primary Amine (e.g., Protein-NH₂) PrimaryAmine->TetrahedralIntermediate Conjugate Stable Amide Bond (Z-Lys(Boc)-Protein) TetrahedralIntermediate->Conjugate Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) TetrahedralIntermediate->NHS

Caption: Mechanism of NHS ester reaction with a primary amine.

The Power of Orthogonal Protection

The strategic advantage of Z-Lys(Boc)-OSu lies in the orthogonal nature of the Z and Boc protecting groups. This allows for a multi-step, controlled modification of a target molecule.

  • Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, typically using trifluoroacetic acid (TFA).[4] This selective deprotection exposes the ε-amino group of the conjugated lysine for further modification, while the Z-protected Nα-amino group remains intact.

  • Z Group Removal: The benzyloxycarbonyl (Z) group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[5] This allows for the selective deprotection of the Nα-amino group.

This orthogonality is the cornerstone of advanced bioconjugation and peptide synthesis strategies, enabling the creation of complex and precisely functionalized biomolecules.

Applications in Research and Development

Z-Lys(Boc)-OSu is a key reagent in a variety of applications, including:

  • Peptide Synthesis: It serves as a building block for the incorporation of a selectively modifiable lysine residue into a peptide chain.

  • Drug Development: It is used in the creation of antibody-drug conjugates (ADCs) and other targeted therapies where precise linker attachment is critical.

  • Protein Labeling: It enables the attachment of reporter molecules, such as fluorescent dyes or biotin, to proteins for detection and analysis.

  • Surface Functionalization: It can be used to modify surfaces with lysine residues, which can then be used to immobilize other biomolecules for applications like biosensors.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common applications of Z-Lys(Boc)-OSu. These should be considered as starting points, and optimization may be required for specific applications.

Protocol 1: General Protein Labeling with Z-Lys(Boc)-OSu

This protocol describes the conjugation of Z-Lys(Boc)-OSu to a protein via its primary amines.

Materials:

  • Protein of interest

  • Z-Lys(Boc)-OSu

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare the Z-Lys(Boc)-OSu Solution: Immediately before use, dissolve Z-Lys(Boc)-OSu in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the Z-Lys(Boc)-OSu stock solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted Z-Lys(Boc)-OSu and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Selective Deprotection of the Boc Group

This protocol details the removal of the Boc group from the Z-Lys(Boc)-conjugated protein to expose the ε-amino group.

Materials:

  • Z-Lys(Boc)-conjugated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water)

  • Purification system

Procedure:

  • Prepare the Deprotection Cocktail: In a fume hood, prepare a solution of 20-50% TFA in DCM.[4] Add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water) to the cocktail to prevent side reactions.

  • Deprotection Reaction: Add the deprotection cocktail to the lyophilized or dried Z-Lys(Boc)-conjugated protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or mass spectrometry).

  • Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: Purify the deprotected protein using a suitable method such as dialysis or size-exclusion chromatography to remove residual TFA and scavengers.

Protocol 3: Selective Deprotection of the Z Group

This protocol describes the removal of the Z group via catalytic hydrogenolysis.

Materials:

  • Z-Lys(Boc)-conjugated molecule

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: Dissolve the Z-protected compound in a suitable solvent in a reaction vessel equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (typically 1 atm, but can be higher) using a balloon or a hydrogenation apparatus.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 1-16 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Workflow Visualization

The following diagram illustrates a potential workflow for the sequential modification of a protein using Z-Lys(Boc)-OSu.

Z_Lys_Boc_OSu_Workflow Start Protein with Primary Amines Step1 Step 1: Conjugation with Z-Lys(Boc)-OSu Start->Step1 Intermediate1 Z-Lys(Boc)-Protein Conjugate Step1->Intermediate1 Step2a Step 2a: Boc Deprotection (TFA/DCM) Intermediate1->Step2a Path A Step2b Step 2b: Z Deprotection (H₂/Pd-C) Intermediate1->Step2b Path B Intermediate2a Z-Lys-Protein Conjugate (Free ε-Amine) Step2a->Intermediate2a Step3a Step 3a: Further Modification at ε-Amine Intermediate2a->Step3a ProductA Dual-Functionalized Protein Step3a->ProductA Intermediate2b Lys(Boc)-Protein Conjugate (Free α-Amine) Step2b->Intermediate2b Step3b Step 3b: Further Modification at α-Amine Intermediate2b->Step3b ProductB Differentially Modified Protein Step3b->ProductB

Caption: A representative workflow for the sequential modification of a protein using Z-Lys(Boc)-OSu.

Conclusion

Z-Lys(Boc)-OSu is an invaluable tool for researchers and scientists engaged in bioconjugation, peptide synthesis, and drug development. Its unique chemical architecture, featuring an amine-reactive OSu ester and orthogonally protected amino groups, provides a high degree of control and versatility in the modification of complex biomolecules. By understanding the principles behind its reactivity and employing well-defined protocols, researchers can leverage the power of Z-Lys(Boc)-OSu to advance their scientific objectives and contribute to the development of novel therapeutics and diagnostics.

References

[8] Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

[9] Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

[10] Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

[11] Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

[12] National Center for Biotechnology Information. (n.d.). Z-D-Lys(boc)-osu. PubChem Compound Database. Retrieved from [Link]

[13] ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

[1] Cambridge Bioscience. (n.d.). Z-Lys(Boc)-OSu - Bachem AG. Retrieved from [Link]

[14] Aapptec Peptides. (n.d.). Boc-Lys(Z)-OSu [34404-36-9]. Retrieved from [Link]

[15] Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

Sources

Exploratory

Orthogonal Engineering: A Technical Guide to Z-Lys(Boc)-OSu vs. Boc-Lys(Z)-OSu

Part 1: Executive Summary In the architecture of complex peptides, dendrimers, and antibody-drug conjugates (ADCs), the precise control of amine reactivity is paramount. Z-Lys(Boc)-OSu and Boc-Lys(Z)-OSu represent a pair...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the architecture of complex peptides, dendrimers, and antibody-drug conjugates (ADCs), the precise control of amine reactivity is paramount. Z-Lys(Boc)-OSu and Boc-Lys(Z)-OSu represent a pair of structural isomers that offer orthogonal protection strategies . While they share the same molecular weight and elemental composition, their utility diverges completely based on which amine—the


-amine or the 

-amine—requires exposure first.
  • Boc-Lys(Z)-OSu is the workhorse of Boc Solid-Phase Peptide Synthesis (SPPS) . It allows for N-terminal chain elongation (via Boc removal) while keeping the side-chain permanently protected (via Z) until the final cleavage.

  • Z-Lys(Boc)-OSu is the "Inverse Strategist." It is deployed in solution-phase synthesis or branched peptide construction where the side-chain must be selectively deprotected (via Boc removal) to attach a payload or branch, while the N-terminus remains capped (via Z).

This guide provides the technical specifications, mechanistic logic, and experimental protocols required to select and utilize these reagents effectively.

Part 2: Molecular Architecture & Specifications

At a fundamental level, both compounds are activated N-hydroxysuccinimide (NHS/OSu) esters of lysine. The OSu group facilitates rapid, racemization-free coupling to primary amines under mild basic conditions. The distinction lies entirely in the placement of the Benzyloxcabonyl (Z/Cbz) and tert-Butyloxycarbonyl (Boc) groups.

Comparative Technical Data
FeatureZ-Lys(Boc)-OSu Boc-Lys(Z)-OSu
Full Chemical Name

-Z-

-Boc-L-lysine hydroxysuccinimide ester

-Boc-

-Z-L-lysine hydroxysuccinimide ester
CAS Number 3338-34-9 34404-36-9
Molecular Weight 477.51 g/mol 477.51 g/mol

-Amine Protection
Z (Cbz) : Acid Stable /

-Labile
Boc : Acid Labile /

-Stable

-Amine Protection
Boc : Acid Labile /

-Stable
Z (Cbz) : Acid Stable /

-Labile
Primary Application Side-chain modification, Dendrimer coresStandard Boc SPPS, Linear peptides
Solubility DCM, DMF, DMSO, Ethyl AcetateDCM, DMF, DMSO, Ethyl Acetate
Storage -20°C, Desiccated-20°C, Desiccated

Part 3: Mechanistic Orthogonality

The power of these reagents lies in their orthogonality . Orthogonal protecting groups are sets of groups that can be removed in any order without affecting the others.

  • Acid Lability (Boc): Removed by Trifluoroacetic acid (TFA) or HCl in Dioxane. Mechanism involves protonation of the carbonyl oxygen followed by tert-butyl cation elimination.

  • Hydrogenolysis/Strong Acid (Z): Removed by catalytic hydrogenation (

    
    ) or strong acids like HF or HBr/AcOH. The Z group is generally stable to TFA .
    
Visualization: The Deprotection Matrix

The following diagram illustrates the divergent pathways available depending on which isomer is selected as the starting material.

Orthogonality cluster_0 Starting Isomers Node1 Z-Lys(Boc)-OSu (Alpha: Z, Epsilon: Boc) Step1A Peptide-Lys(Boc)-Z Node1->Step1A 1. Coupling (pH 8) Node2 Boc-Lys(Z)-OSu (Alpha: Boc, Epsilon: Z) Step1C Peptide-Lys(Z)-Boc Node2->Step1C 1. Coupling (pH 8) Step2A Side-Chain Exposed Peptide-Lys(NH2)-Z Step1A->Step2A TFA (Acid) Step2B Alpha-Amine Exposed Peptide-Lys(Boc)-NH2 Step1A->Step2B H2 / Pd-C Step2C Alpha-Amine Exposed (Standard SPPS) Peptide-Lys(Z)-NH2 Step1C->Step2C TFA (Acid) Step2D Side-Chain Exposed Peptide-Lys(NH2)-Boc Step1C->Step2D H2 / Pd-C caption Figure 1: Orthogonal deprotection pathways. Blue arrows indicate acid cleavage (Boc); Red arrows indicate hydrogenolysis (Z).

Part 4: Strategic Applications

Boc-Lys(Z)-OSu: The Linear Chain Builder

This is the standard reagent for Boc Chemistry SPPS .

  • Workflow: The OSu ester couples the Lysine to the growing peptide chain.

  • Cycle: The

    
    -Boc group is removed with TFA to allow the next amino acid to couple.
    
  • Protection: The

    
    -Z group remains intact during these TFA cycles, preventing branching or side-reactions. It is removed only at the very end of synthesis (usually by HF) or if a specific side-chain deprotection is needed using specialized conditions (e.g., TFMSA).
    
Z-Lys(Boc)-OSu: The Branching Architect

This reagent is critical for Dendrimer Synthesis and Side-Chain Functionalization .

  • Scenario: You want to attach a drug linker or a fluorescent dye specifically to the lysine side chain before extending the main chain, or you are building a dendrimer where the "growth" happens at the

    
    -amine.
    
  • Workflow:

    • Couple Z-Lys(Boc)-OSu to the core.[1][2]

    • Treat with TFA. The

      
      -Z remains stable (capping the alpha amine), but the 
      
      
      
      -Boc is removed.
    • React the exposed

      
      -amine with your payload or the next generation of dendrons.
      
    • (Optional) Remove the Z group later with Hydrogenolysis to expose the alpha amine for further modification.

Part 5: Experimental Protocols

Protocol A: General Coupling (OSu Active Ester)

Applicable to both isomers.

Reagents:

  • Lysine derivative (1.1 - 1.5 equivalents relative to amine)

  • DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Solvent: Anhydrous DMF or DCM

Steps:

  • Dissolve the amine-containing substrate (peptide on resin or in solution) in DMF.

  • Add 1.2 eq of the OSu-ester (Z-Lys(Boc)-OSu or Boc-Lys(Z)-OSu).

  • Add 1.5 - 2.0 eq of DIEA. Note: Maintain pH ~8. Do not exceed pH 9 to prevent racemization.

  • Stir at room temperature for 2–4 hours. Monitor reaction by Kaiser test (if solid phase) or TLC/HPLC (if solution phase).

  • Workup:

    • Solid Phase:[3][4][5][6] Wash resin with DMF (3x), DCM (3x).

    • Solution Phase: Dilute with Ethyl Acetate, wash with 5% citric acid, 5%

      
      , and brine. Dry over 
      
      
      
      .
Protocol B: Selective Deprotection
1. Removal of Boc (Acidolysis)

Exposes amine protected by Boc; Z group remains intact.

  • Dissolve compound in 50% TFA in DCM (v/v). (Add 2.5% TIS or Water as scavengers if sensitive residues like Trp/Met are present).

  • Stir at Room Temperature for 30–60 minutes.

  • Evaporate TFA under reduced pressure.

  • Precipitate with cold Diethyl Ether.

2. Removal of Z (Hydrogenolysis)

Exposes amine protected by Z; Boc group remains intact.

  • Dissolve compound in Methanol or Ethanol.

  • Add 10% Pd/C catalyst (10% by weight of the substrate).

  • Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 2–12 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate.[1]

Part 6: Troubleshooting & Stability

IssueCauseSolution
Low Coupling Efficiency Hydrolysis of OSu esterEnsure solvents (DMF) are anhydrous. Store OSu esters at -20°C.
Racemization High pH during couplingUse weak bases (NMM, Collidine) and keep equivalents low. Avoid long reaction times with excess base.
Incomplete Z Removal Poisoned CatalystSulfur-containing amino acids (Met, Cys) poison Pd catalysts. Use liquid HF or HBr/AcOH instead of Hydrogenolysis if these residues are present.
Solubility Issues Hydrophobic protecting groupsDissolve in a minimal amount of DMSO before adding DCM/DMF.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Tam, J. P. (1988). Synthetic Peptide Vaccine Design: Synthesis and Properties of a High-Density Multiple Antigenic Peptide System. Proceedings of the National Academy of Sciences, 85(15), 5409-5413. [Link]

Sources

Foundational

Z-Lys(boc)-osu solubility in DMF and DMSO

An In-depth Technical Guide on the Solubility of Z-Lys(boc)-osu in DMF and DMSO Abstract Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(boc)-osu, is a cornerstone reagent in modern peptide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of Z-Lys(boc)-osu in DMF and DMSO

Abstract

Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Z-Lys(boc)-osu, is a cornerstone reagent in modern peptide synthesis and bioconjugation. Its utility is fundamentally dependent on its solubility in appropriate organic solvents to ensure homogenous reaction conditions and high coupling efficiencies. This guide provides a comprehensive analysis of the solubility of Z-Lys(boc)-osu in two of the most prevalent aprotic polar solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). We will delve into the physicochemical principles governing its dissolution, present available solubility data, and offer field-tested protocols for its effective use, empowering researchers to optimize their synthetic workflows.

Introduction: The Chemical Identity and Role of Z-Lys(boc)-osu

Z-Lys(boc)-osu is a derivative of the amino acid L-lysine, strategically modified with protecting groups to control its reactivity during chemical synthesis.[1] Its structure features:

  • An L-lysine backbone : The core amino acid structure.

  • A Benzyloxycarbonyl (Z or Cbz) group : Protecting the α-amino group.

  • A tert-Butoxycarbonyl (Boc) group : Protecting the ε-amino group on the side chain.

  • An N-hydroxysuccinimide (OSu) ester : Activating the carboxyl group for efficient amide bond formation with primary amines.[2]

This dual-protection scheme and activated ester functionality make Z-Lys(boc)-osu an invaluable building block in both solid-phase and solution-phase peptide synthesis. The choice of solvent is critical, as it must dissolve the protected amino acid, swell the synthesis resin (in SPPS), and facilitate the reaction kinetics without causing premature cleavage of the protecting groups or hydrolysis of the active ester.

The Solvents of Choice: DMF and DMSO

DMF and DMSO are classified as polar aprotic solvents. Their molecular properties make them exceptionally well-suited for dissolving compounds like Z-Lys(boc)-osu and for facilitating the chemical reactions in which it participates.

  • N,N-Dimethylformamide (DMF) : A highly polar solvent (dielectric constant of 36.7) with a large dipole moment. It is an excellent solvent for a wide range of organic compounds, including protected amino acids. In the context of solid-phase peptide synthesis (SPPS), DMF is crucial not only for dissolving reagents but also for swelling the polystyrene resin, which is necessary for reaction accessibility.[3]

  • Dimethyl Sulfoxide (DMSO) : Possesses an even higher polarity and dielectric constant (47.2) than DMF. Its strong hydrogen bond accepting capability makes it a powerful solvent for many otherwise poorly soluble compounds.[4] It is often used as a co-solvent to enhance the solubility of hydrophobic or aggregation-prone peptides and reagents.[5][6]

The aprotic nature of both solvents is key; they lack acidic protons, which prevents them from participating in unwanted side reactions, such as the solvolysis of the OSu active ester.

Solubility Profile of Z-Lys(boc)-osu

While precise quantitative solubility data (e.g., g/L at a specific temperature) for Z-Lys(boc)-osu is not extensively published in peer-reviewed literature, a comprehensive review of chemical supplier data sheets and related literature confirms its high solubility in both DMF and DMSO.[7][8][9]

The molecular structure of Z-Lys(boc)-osu is the primary determinant of its solubility. The large, non-polar benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups, combined with the aliphatic lysine side chain, impart a significant hydrophobic character to the molecule.[9] This aligns with the "like dissolves like" principle, where non-polar and large polarizable molecules dissolve well in polar aprotic solvents like DMF and DMSO, which can effectively solvate them through dipole-dipole interactions.

CompoundSolventReported SolubilitySource(s)
Z-Lys(boc)-osu AnalogueDMSOSoluble[7]
N,N'-Di-Boc-L-lysine hydroxysuccinimide ester (similar structure)DMFSoluble[8]
N,N'-Di-Boc-L-lysine hydroxysuccinimide ester (similar structure)DMSOSoluble[8]
Fmoc-Lys(Boc)-OH (related protected amino acid)DMFSoluble[9]
Fmoc-Lys(Boc)-OH (related protected amino acid)DMSOSoluble[9]
Boc-Lys(Boc)-OSu (related protected amino acid)DMFSoluble at 1% (10 mg/mL)

This table summarizes qualitative and semi-quantitative solubility data for Z-Lys(boc)-osu and structurally related compounds, indicating a strong affinity for DMF and DMSO.

Experimental Protocol for Solution Preparation

The following protocol represents a self-validating system for preparing solutions of Z-Lys(boc)-osu, designed to ensure complete dissolution while maintaining the integrity of the reagent. This procedure is foundational for applications in peptide coupling and bioconjugation reactions.

Materials and Reagents
  • Z-Lys(boc)-osu (powder)

  • Anhydrous DMF or DMSO (Biotechnology or Synthesis Grade)

  • Inert gas (Nitrogen or Argon)

  • Sterile glass vial with a screw cap

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Warming bath or block (set to ≤ 40°C)

Step-by-Step Methodology
  • Preparation : Allow the vial of Z-Lys(boc)-osu to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could hydrolyze the reactive OSu ester.

  • Weighing : Accurately weigh the desired amount of Z-Lys(boc)-osu powder and transfer it into the clean, dry glass vial.

  • Initial Solvent Addition : Add approximately 70-80% of the final desired volume of anhydrous DMF or DMSO to the vial. The use of anhydrous solvent is critical to prevent hydrolysis.[2]

  • Dissolution :

    • Cap the vial securely.

    • Begin agitation using a vortex mixer for 30-60 seconds. For larger volumes, a magnetic stir bar may be used.

    • Visually inspect for undissolved solids. Most of the powder should dissolve readily.

  • Maximizing Solubility (If Necessary) :

    • If particulates remain, gentle warming can be applied. Place the vial in a warming bath set to 30-40°C for 5-10 minutes.[6] Causality : Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to break the crystal lattice of the solute. Temperatures above 40°C should be avoided to minimize the risk of thermal degradation.

    • After warming, vortex the solution again.

  • Final Volume Adjustment : Once all solids are dissolved and the solution is clear, add the remaining solvent to reach the final target concentration. Vortex briefly to ensure homogeneity.

  • Storage and Use : Cap the vial tightly, potentially flushing the headspace with an inert gas to displace air and moisture. It is best practice to prepare solutions fresh before use to ensure maximum reactivity of the OSu ester.[10][11]

Visualization of the Workflow

The following diagram outlines the logical flow of the dissolution protocol.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification & Finalization P1 Equilibrate Reagent to Room Temp P2 Weigh Z-Lys(boc)-osu P1->P2 D1 Add 70-80% Anhydrous DMF or DMSO P2->D1 D2 Vortex / Stir D1->D2 D3 Visually Inspect for Clarity D2->D3 V1 Solution Clear? D3->V1 V2 Warm (≤ 40°C) & Re-vortex V1->V2 No V3 Add Remaining Solvent to Final Volume V1->V3 Yes V2->D2 Repeat Agitation V4 Solution Ready for Use (Store Properly) V3->V4

Caption: Workflow for preparing a Z-Lys(boc)-osu solution.

Troubleshooting and Best Practices

  • Cloudy Solution : If the solution remains cloudy after warming and vortexing, it may indicate that the solubility limit is being approached or that the reagent contains impurities. Consider preparing a more dilute solution.

  • Solvent Purity : Always use high-purity, anhydrous grade DMF or DMSO. Water content can significantly impact the stability of the OSu ester, leading to reduced coupling efficiency.

  • Material Compatibility : Ensure all containers and equipment are clean, dry, and compatible with DMF and DMSO.

  • Safety : Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Both DMF and DMSO can facilitate the absorption of chemicals through the skin.

Conclusion

Z-Lys(boc)-osu exhibits excellent solubility in the polar aprotic solvents DMF and DMSO, a property critical to its function in peptide synthesis and chemical biology. This high solubility is a direct result of its molecular structure, which combines a polar peptide backbone with significant non-polar character from its protecting groups. By following the structured, field-proven protocol detailed in this guide, researchers, scientists, and drug development professionals can confidently and reliably prepare solutions of Z-Lys(boc)-osu, ensuring the integrity of this vital reagent and promoting the success of their subsequent synthetic applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777339, Z-D-Lys(boc)-osu. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Z-Lys(Boc)-OSu - Bachem AG. Retrieved from [Link]

  • Google Patents. (n.d.). US20020042536A1 - Preparation of amino-protected lysine derivatives.
  • Aapptec Peptides. (n.d.). Boc-Lys(Z)-OSu [34404-36-9]. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

  • Arakawa, T., & Timasheff, S. N. (2007). Protein precipitation and denaturation by dimethyl sulfoxide. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). D-Galactose CAS:59-23-4. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Characterization of Z-Lys(Boc)-OSu

This technical guide provides an in-depth physicochemical characterization of Z-Lys(Boc)-OSu (N -Benzyloxycarbonyl-N -tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester). It is structured to serve researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical characterization of Z-Lys(Boc)-OSu (N


-Benzyloxycarbonyl-N

-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester). It is structured to serve researchers requiring precise data for quality control, synthesis planning, and material validation.

[1]

Executive Summary

Z-Lys(Boc)-OSu is an orthogonally protected lysine derivative activated as an N-hydroxysuccinimide (NHS) ester. It is a critical reagent in peptide synthesis for introducing a lysine residue at the N-terminus or within a sequence where the


-amine requires Z (Cbz) protection and the 

-amine requires acid-labile Boc protection.
  • CAS Number: 3338-34-9[1][2][3][4][5]

  • Physical Appearance: White to off-white crystalline powder.

  • Melting Point: 91 – 101 °C (Dependent on crystallization solvent).

  • Critical Distinction: Distinct from its isomer Boc-Lys(Z)-OSu (CAS 34404-36-9), which melts at a higher range (110–120 °C).

Chemical Identity & Structural Analysis[6]

Nomenclature and Identifiers
ParameterDetail
Chemical Name N

-Benzyloxycarbonyl-N

-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester
Common Synonyms Z-Lys(Boc)-OSu; Z-Lys(Boc)-ONSu
CAS Number 3338-34-9
Molecular Formula

Molecular Weight 477.51 g/mol
Isomeric Purity L-isomer (S-configuration)
Structural Visualization

The molecule features three distinct functional regions: the Z-protected


-amine, the Boc-protected 

-amine, and the activated NHS ester.

Z_Lys_Boc_OSu_Structure cluster_legend Functional Logic Z_Group Z-Group (Cbz) (Acid Stable, H2 Labile) Alpha_N α-Amine Z_Group->Alpha_N Protects Lys_Backbone L-Lysine Backbone (C6 Chain) Alpha_N->Lys_Backbone Epsilon_N ε-Amine Lys_Backbone->Epsilon_N Active_Ester NHS Ester (Amine Reactive) Lys_Backbone->Active_Ester Activates Carboxyl Boc_Group Boc-Group (Acid Labile) Epsilon_N->Boc_Group Protects Legend Z-Group: Removed by Hydrogenolysis Boc-Group: Removed by TFA NHS Ester: Reacts with Primary Amines

Figure 1: Functional topology of Z-Lys(Boc)-OSu highlighting orthogonal protection and activation sites.

Physicochemical Profile

Melting Point Analysis

The melting point (MP) is the primary indicator of purity and crystalline form. For Z-Lys(Boc)-OSu, the MP is sensitive to residual solvents (often Isopropyl Alcohol or Ethyl Acetate used in recrystallization).

  • Accepted Range: 91 – 101 °C

  • High Purity Target: 98 – 101 °C

  • Lower Range (91–97 °C): Often indicates trace solvent occlusion or minor amorphous content, typical of rapid precipitation rather than slow crystallization.

Expert Insight (Causality): If your sample melts significantly higher (e.g., 110–120 °C ), you have likely received the wrong isomer: Boc-Lys(Z)-OSu (CAS 34404-36-9). This is a common supply chain error due to similar nomenclature. Always verify with specific rotation or HPLC if the MP deviates >5°C from the 91–101°C range.

Physical Appearance
  • State: Solid crystalline powder.

  • Color: White to off-white.

  • Texture: Can range from fine dust (precipitated) to small needles (recrystallized from IPA).

  • Solubility:

    • Soluble: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[6]

    • Insoluble: Water, Hexane, Diethyl Ether.[6][7]

Optical Rotation[4]
  • Specification:

    
     (
    
    
    
    in Ethyl Acetate).
  • Significance: Confirms the L-configuration. A value near zero implies racemization, which renders the reagent useless for chiral synthesis.

Handling, Stability & Storage

Hydrolytic Sensitivity

The N-hydroxysuccinimide (OSu) ester is highly reactive toward nucleophiles, including water (hydrolysis).

  • Mechanism: Moisture attacks the carbonyl of the ester, releasing N-hydroxysuccinimide and the free acid Z-Lys(Boc)-OH.

  • Visual Indicator: Hydrolyzed material often appears "clumpy" or sticky due to the formation of free NHS and acid byproducts.

Storage Protocol
  • Temperature: Long-term storage at -20°C is recommended. Short-term (shipping) at 2-8°C is acceptable.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Desiccation: Essential. Keep in a tightly sealed container with silica gel packs to prevent moisture ingress.

  • Thawing: Allow the container to reach room temperature before opening to prevent condensation on the cold powder.

Quality Control Protocols

The following protocols are designed to be self-validating. If the MP check fails, the identity check (HPLC/TLC) is triggered.

Protocol: Melting Point Determination (Capillary Method)

Objective: Verify identity and physical purity.

  • Preparation: Dry a small sample (approx. 5 mg) in a vacuum desiccator for 1 hour to remove surface moisture.

  • Loading: Pack the sample into a glass capillary tube to a height of 2-3 mm. Ensure the packing is tight by tapping the tube.

  • Ramp:

    • Rapid heat to 80°C.

    • Slow ramp (1°C/min) from 80°C to 105°C.

  • Observation: Record the temperature of the onset of liquid formation and the clear point (complete liquefaction).

  • Validation Criteria:

    • Pass: Range falls within 91–101°C. Range span < 2°C.

    • Fail: Melts < 90°C (wet/impure) or > 105°C (wrong isomer).

QC Decision Workflow

This logic gate ensures no compromised material enters the synthesis pipeline.

QC_Workflow Start Incoming Material Z-Lys(Boc)-OSu Visual Visual Inspection (White Powder?) Start->Visual MP_Test Melting Point Test (Target: 91-101°C) Visual->MP_Test Pass Reject Reject / Recrystallize Visual->Reject Fail (Yellow/Sticky) Decision_MP MP Result? MP_Test->Decision_MP HPLC HPLC Purity Check (>98%) Decision_MP->HPLC 91-101°C Isomer_Check Suspect Isomer Check Optical Rotation Decision_MP->Isomer_Check >105°C Decision_MP->Reject <90°C Release Release for Synthesis HPLC->Release >98% HPLC->Reject <98% Isomer_Check->Reject Wrong Isomer

Figure 2: Quality Control Logic Gate for Z-Lys(Boc)-OSu validation.

References

  • Chem-Impex International. N-alpha-Z-N-epsilon-Boc-L-lysine-N-hydroxysuccinimide ester Product Page. (Catalog No. 01665). Retrieved from

  • Bachem. Z-Lys(Boc)-OSu Product Specification. (Catalog No. 4001830). Retrieved from

  • ChemicalBook. Z-LYS(BOC)-OSU Properties and CAS 3338-34-9 Data. Retrieved from

  • Alfa Chemistry. Z-Lys(Boc)-OSu Physical Properties. Retrieved from

Sources

Protocols & Analytical Methods

Method

Selective deprotection of Boc group from Z-Lys(boc)-osu with TFA

Abstract & Core Challenge The selective removal of the tert-butyloxycarbonyl (Boc) group from Z-Lys(Boc)-OSu ( -Benzyloxycarbonyl- -tert-butoxycarbonyl-L-lysine -hydroxysuccinimide ester) presents a unique chemoselective...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The selective removal of the tert-butyloxycarbonyl (Boc) group from Z-Lys(Boc)-OSu (


-Benzyloxycarbonyl-

-tert-butoxycarbonyl-L-lysine

-hydroxysuccinimide ester) presents a unique chemoselective challenge. The objective is to cleave the acid-labile carbamate (Boc) while preserving two other functionalities:
  • The Z (Cbz) group : Acid-stable, but sensitive to hydrogenolysis.

  • The OSu (NHS) ester : An activated ester highly susceptible to hydrolysis in aqueous/basic conditions and prone to aminolysis.

The Critical Constraint: The target product, Z-Lys-OSu , possesses a free


-amine and an activated 

-carboxylate. In its neutral (free base) state, this molecule is unstable; it will undergo rapid intermolecular polymerization (forming poly-lysine derivatives) or intramolecular cyclization (forming a 7-membered lactam). Therefore, the product must be isolated and maintained strictly as the Trifluoroacetate (TFA) salt.

This protocol details the anhydrous acidolysis required to isolate Z-Lys-OSu


 TFA  as a stable, crystalline solid.

Reaction Mechanism & Logic

The deprotection utilizes Trifluoroacetic Acid (TFA) to protonate the Boc carbonyl, leading to the elimination of the tert-butyl cation and decarboxylation.[1][2]

  • OSu Stability:

    
    -hydroxysuccinimide esters are remarkably stable in anhydrous acids. Hydrolysis only becomes a risk if water is introduced during the reaction or if the workup involves aqueous buffers.
    
  • Cation Scavenging: The liberated tert-butyl cation (

    
    -Bu
    
    
    
    ) is an electrophile. While the Z-group is generally robust,
    
    
    -Bu
    
    
    can alkylate electron-rich scavengers. In this protocol, the solvent system itself often suffices, but Triisopropylsilane (TIS) is recommended as a scavenger to prevent any trace alkylation of the Z-group aromatic ring or the OSu moiety.
Pathway Diagram

BocDeprotection Substrate Z-Lys(Boc)-OSu Inter1 Protonated Intermediate (R-NH2+-COO-tBu) Substrate->Inter1 + TFA (Anhydrous) Inter2 Carbamic Acid (R-NH-COOH) Inter1->Inter2 - t-Butyl Cation Product Z-Lys-OSu • TFA Salt (Stable Solid) Inter2->Product - CO2 (Spontaneous) Byproducts Isobutylene (Gas) + CO2 Inter2->Byproducts Polymer Polymerization/Cyclization (RISK: If Neutralized) Product->Polymer + Base/Water (Avoid!)

Figure 1: Mechanistic pathway for Boc deprotection.[2] Note the critical divergence where neutralization leads to polymerization.

Experimental Protocol

Safety Note: TFA is corrosive and volatile. Work in a fume hood. Diethyl ether is highly flammable.

Materials
  • Substrate: Z-Lys(Boc)-OSu (High purity, >98%)

  • Reagent: Trifluoroacetic Acid (TFA), HPLC grade, >99.5% (Must be water-free).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Precipitant: Diethyl Ether (

    
    ), cooled to -20°C.
    
  • Scavenger (Optional): Triisopropylsilane (TIS).

Step-by-Step Methodology
  • Preparation (Cold Start):

    • Weigh 1.0 mmol of Z-Lys(Boc)-OSu into a round-bottom flask.

    • Flush the flask with Nitrogen (

      
      ) or Argon to exclude atmospheric moisture.
      
    • Cool the flask to 0°C using an ice/water bath.

  • Acidolysis:

    • Prepare a solution of 50% TFA in DCM (v/v) . (Alternatively, neat TFA can be used for faster reaction, but 50% is gentler on the OSu ester).

    • Add 5-10 mL of the cold TFA/DCM solution to the flask.

    • Optional: Add 2.5% (v/v) TIS as a scavenger.

    • Stir at 0°C for 15 minutes , then remove the ice bath and allow to warm to Room Temperature (20-25°C) .

    • Stir for an additional 30-45 minutes .

  • Monitoring (Critical):

    • TLC:[2] Check disappearance of starting material.[3] Note that the free amine salt will stay at the baseline in standard organic systems.

    • Visual: Evolution of

      
       bubbles should cease.[1]
      
  • Workup (Precipitation - NO AQUEOUS WASH):

    • Concentrate the reaction mixture to approximately 20% of its original volume using a rotary evaporator (water bath < 30°C). Do not dry completely to avoid trapping TFA in a film.

    • Add 50 mL of ice-cold Diethyl Ether dropwise with vigorous stirring.

    • A white precipitate (the product salt) should form immediately.

  • Isolation:

    • Filter the precipitate rapidly under inert atmosphere if possible, or use a sintered glass funnel.

    • Wash the filter cake

      
       with cold Diethyl Ether to remove residual TFA and scavengers.
      
    • Drying: Dry under high vacuum (lyophilizer or vacuum desiccator with KOH/P2O5 trap) for 12-24 hours.

Workflow Diagram

Workflow Step1 Step 1: Dissolution Z-Lys(Boc)-OSu in DCM (0°C, N2 atm) Step2 Step 2: Acidolysis Add TFA (50% v/v) Stir 45-60 min Step1->Step2 Step3 Step 3: Concentration Rotovap to ~20% volume (<30°C) Step2->Step3 Step4 Step 4: Precipitation Add Cold Diethyl Ether (Formation of White Solid) Step3->Step4 Step5 Step 5: Isolation Filter & Vacuum Dry Store at -20°C Step4->Step5

Figure 2: Operational workflow for the synthesis of Z-Lys-OSu TFA salt.

Quantitative Data & Specifications

The following parameters define the expected outcome and quality control metrics for the isolated salt.

ParameterSpecificationNotes
Yield 85% - 95%Losses usually due to solubility in ether during wash.
Appearance White to off-white powderYellowing indicates oxidation or scavenger byproducts.
Identity (

NMR)
Loss of Boc singlet (~1.4 ppm)Retention of Z-aromatics (7.3 ppm) and OSu (2.8 ppm).
Counter-ion 1.0 eq TrifluoroacetateProduct exists as

.
Stability < 48 hours at RTMust store at -20°C (desiccated).
Solubility DMSO, DMF, MethanolAvoid methanol if transesterification is a concern over long periods.

Troubleshooting & "The Polymerization Trap"

The most common failure mode in this protocol is the formation of insoluble gels or "gunk."

Scenario: The user attempts to neutralize the TFA salt to get the "free amine" for a coupling reaction.

  • Cause: Neutralization (pH > 7) deprotonates the

    
    -amine.
    
  • Effect: The nucleophilic amine attacks the OSu ester of a neighboring molecule.

  • Result: Uncontrollable polymerization.

Solution: Always use the product as the TFA salt . When using Z-Lys-OSu in a subsequent coupling reaction:

  • Dissolve the target amine (the molecule you want to attach to the Lys) in the reaction buffer first.

  • Add the Z-Lys-OSu

    
     TFA salt last.
    
  • Add a non-nucleophilic base (e.g., DIPEA) slowly and stoichiometrically (1 eq to neutralize the salt, plus equivalents for the reaction) to release the amine in situ only as it reacts with the target.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc acidolysis conditions).
  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on active ester stability in acid).
  • BenchChem Technical Support. (2025). Boc Deprotection with Trifluoroacetic Acid (TFA).[1][2][4][5] Retrieved from

  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from

  • Knudsen, J. B., et al. (2016). Alternative Methods for the Liquid Phase Synthesis of Peptide Nucleic Acids. Johannes Kepler Universität Linz. (Discusses Z/Boc orthogonality and ester stability).

Sources

Application

Application Note: High-Fidelity Synthesis of Asymmetric Lysine Dendrimers using Z-Lys(Boc)-OSu

Executive Summary & Strategic Rationale The synthesis of Lysine dendrimers has traditionally relied on symmetric building blocks like -di-Boc-Lysine active esters (Denkewalter method). However, modern drug delivery syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of Lysine dendrimers has traditionally relied on symmetric building blocks like


-di-Boc-Lysine active esters (Denkewalter method). However, modern drug delivery systems require molecular asymmetry —the ability to differentiate between "growth" branches and "functional" branches.

This guide details the protocol for using Z-Lys(Boc)-OSu (


-Benzyloxycarbonyl-

-tert-butoxycarbonyl-L-lysine

-hydroxysuccinimide ester). Unlike symmetric reagents, Z-Lys(Boc)-OSu provides orthogonal protection . This allows researchers to selectively deprotect the

-amine (via hydrogenolysis) or the

-amine (via acidolysis) independently.

Key Applications:

  • Janus Dendrimers: Creating dendrimers with two distinct surface chemistries (e.g., one hemisphere targeting, one hemisphere drug-loaded).

  • Dendrigraft Synthesis: Linear propagation via

    
    -amines with lateral functionalization on 
    
    
    
    -amines.
  • Controlled Defect Synthesis: Precise truncation of specific dendrimer branches.

Reagent Profile & Mechanism

Reagent: Z-Lys(Boc)-OSu CAS: 34404-36-9 (Analogous) Molecular Weight: ~477.5 Da

Mechanistic Advantage: Orthogonality

The power of this protocol lies in the differential stability of the protecting groups:

  • Z Group (Cbz): Stable to TFA; removed by Catalytic Hydrogenation (

    
    ) or HBr/AcOH.
    
  • Boc Group: Stable to Hydrogenation; removed by Trifluoroacetic Acid (TFA) or HCl/Dioxane.

  • OSu Ester: Highly reactive leaving group that forms stable amide bonds with primary amines under mild basic conditions (

    
    ).
    

Experimental Protocol: Divergent Synthesis (Generation 1 & 2)

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • Building Block: Z-Lys(Boc)-OSu.

  • Core: Diaminobutane (DAB) or Propargylamine (for click-core).

  • Solvents: DMF (Anhydrous), Methanol, Dichloromethane (DCM), Diethyl Ether.

  • Reagents: DIPEA (Diisopropylethylamine), TFA, Pd/C (10%), Hydrogen gas (balloon).

Stage 1: Coupling to Core (Generation 0 1)

Objective: Attach the first layer of lysine to the core diamine.

  • Dissolution: Dissolve 1.0 equivalent of Diaminobutane (core) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 2.5 equivalents of Z-Lys(Boc)-OSu (slight excess per amine).

  • Base Addition: Add 3.0 equivalents of DIPEA to neutralize the released N-hydroxysuccinimide and maintain basicity.

  • Reaction: Stir at room temperature (RT) for 12–24 hours under

    
     atmosphere.
    
  • Monitoring: Monitor reaction progress via TLC or HPLC. The disappearance of the free amine core can be verified by a Kaiser Test (Ninhydrin), which should be negative (yellow) upon completion.

  • Workup:

    • Concentrate DMF under reduced pressure.

    • Precipitate the product by adding the residue dropwise into ice-cold Diethyl Ether (

      
      ).
      
    • Centrifuge and wash the pellet 3x with ether to remove unreacted OSu ester.

    • Yield: Expect >90% as a white solid.

Stage 2: Orthogonal Deprotection (The Fork in the Road)

Here, you must choose the path based on your architectural goal.

Path A:

-Growth (Linear-Dendritic Extension)

Use this path to extend the main chain while keeping side chains protected.

  • Solvent: Dissolve G1 dendrimer in Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).

  • Hydrogenation: Bubble

    
     gas or use a balloon for 2–4 hours at RT.
    
    • Note: Ensure the system is purged of oxygen to prevent catalyst poisoning.

  • Filtration: Filter through Celite to remove Pd/C.

  • Result: Free

    
    -
    
    
    
    , Protected
    
    
    -NH-Boc.
Path B:

-Functionalization (Side-Chain Exposure)

Use this path to expose side chains for drug attachment while capping the main chain.

  • Acidolysis: Dissolve G1 dendrimer in 1:1 TFA/DCM mixture.

  • Reaction: Stir for 30–60 minutes at RT.

  • Workup: Evaporate TFA/DCM in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Result: Free

    
    -
    
    
    
    , Protected
    
    
    -NH-Z.
Stage 3: Generation 2 Coupling (Asymmetric Growth)

Assuming Path A (Alpha-deprotection) was chosen:

  • Dissolution: Dissolve the

    
    -deprotected G1 salt in DMF.
    
  • Neutralization: Add DIPEA to adjust pH to ~8 (neutralize the amine).

  • Coupling: Add 2.5 equivalents of Z-Lys(Boc)-OSu (per free amine).

  • Reaction: Stir for 24 hours.

  • Purification: Precipitate in Diethyl Ether.

  • Outcome: A G2 dendron where the "spine" is Z-protected and the "branches" are Boc-protected.

Analytical Data Summary (Expected)

ParameterMethodExpected Observation
Coupling Efficiency Kaiser Test (Ninhydrin)Blue (Start)

Yellow (End). No free amines.
Identity

-NMR (DMSO-

)
Boc: Singlet ~1.4 ppm (9H). Z-Group: Multiplet ~7.3 ppm (5H, aromatic). Lysine

-H:
~4.0 ppm.[1]
Molecular Weight MALDI-TOF MSMass should correspond to Core +

(Lys residue). Look for

adducts.
Purity RP-HPLC (C18)Single peak. Retention time shifts significantly after deprotection.

Visualization: Orthogonal Synthesis Workflow

The following diagram illustrates the unique "Selectable Pathway" enabled by Z-Lys(Boc)-OSu, distinguishing it from standard symmetric synthesis.

LysineDendrimer cluster_0 Stage 1: Core Activation cluster_1 Stage 2: Orthogonal Selection cluster_2 Stage 3: Asymmetric Functionalization Core Diamine Core (NH2-R-NH2) G1_Protected G1 Dendrimer (Z/Boc Protected) Core->G1_Protected Coupling (DMF/DIPEA) Reagent Reagent: Z-Lys(Boc)-OSu Reagent->G1_Protected Deprotect_Z Path A: Remove Z (H2 / Pd-C) G1_Protected->Deprotect_Z Deprotect_Boc Path B: Remove Boc (TFA / DCM) G1_Protected->Deprotect_Boc Alpha_Free Intermediate A: Free Alpha-Amine (Boc Intact) Deprotect_Z->Alpha_Free Linear_Growth Linear/Dendrigraft Growth (Add Next Gen Lysine) Alpha_Free->Linear_Growth Couple Z-Lys(Boc)-OSu Epsilon_Free Intermediate B: Free Epsilon-Amine (Z Intact) Deprotect_Boc->Epsilon_Free Side_Funct Side-Chain Functionalization (Add Drug/PEG) Epsilon_Free->Side_Funct Couple NHS-Drug

Figure 1: Orthogonal workflow showing the divergence into either backbone elongation (Path A) or side-chain functionalization (Path B).

Expert Troubleshooting & Tips

  • Solubility Issues: Higher generation lysine dendrimers (G3+) can become viscous or aggregate in DCM.

    • Solution: Switch to DMSO or NMP for coupling reactions. Use dialysis (MWCO 1000-2000 Da) instead of ether precipitation for purification if the solid becomes gummy.

  • Incomplete Coupling: Steric hindrance increases with generation.

    • Solution: Use HBTU/HOBt boosting if the OSu ester reacts slowly. Double coupling (repeating the reaction step) is recommended for G3 and above.

  • Z-Group Removal Failure: Sulfur traces from solvents (DMSO) can poison the Pd/C catalyst.

    • Solution: Ensure thorough washing of the intermediate with ether/water before hydrogenation. Alternatively, use HBr in Acetic Acid (33%) for 1 hour as a robust alternative to hydrogenation (Note: This is harsher).

References

  • Denkewalter, R. G., et al. (1981). Macromolecular highly branched homogeneous compound based on lysine units.[2] U.S. Patent 4,289,872.

  • Tomalia, D. A., et al. (1985). Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter. Angewandte Chemie International Edition.

  • Crespo, L., et al. (2005). Peptide Dendrimers: Synthesis and Application.[3][2][4] Chemical Reviews.

  • Collet, H., et al. (2013).[5] Synthesis and properties of lysine dendrimers. Tetrahedron.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Z-Lys(boc)-osu in water-based reactions

Technical Support Center: Solubility & Conjugation Guide for Z-Lys(Boc)-OSu Ticket ID: #ZLB-SOL-001 Topic: Optimization of Z-Lys(Boc)-OSu solubility in aqueous buffers Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Conjugation Guide for Z-Lys(Boc)-OSu

Ticket ID: #ZLB-SOL-001 Topic: Optimization of Z-Lys(Boc)-OSu solubility in aqueous buffers Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering solubility issues with Z-Lys(Boc)-OSu (N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester) in water-based reactions.

The Core Conflict: This molecule presents a chemical paradox. The OSu (NHS ester) moiety requires an aqueous environment to react with amines (bioconjugation), but the Z (Cbz) and Boc protecting groups render the molecule highly lipophilic (hydrophobic).[1] If you add it directly to water, it will precipitate ("crash out") immediately, rendering it unreactive. Conversely, if you keep it in organic solvent, it cannot react with your water-soluble biological target.[1]

This guide provides the protocol to balance these opposing forces using a Co-Solvent System and Kinetic Control .

Part 1: The Co-Solvent Protocol (Standard Operating Procedure)

Do not attempt to dissolve Z-Lys(Boc)-OSu directly in buffer.[1] It will not dissolve. Follow this three-phase approach.

Phase 1: The Organic Stock (The "Carrier")

Dissolve the reagent in a water-miscible organic solvent first. This creates a "shield" around the hydrophobic protecting groups.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • Why: These are dipolar aprotic solvents that dissolve the Z/Boc groups but are also miscible with water.

  • Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the volume of organic solvent added to your protein.

  • Critical Check: Ensure the solvent is anhydrous (dry). Water in "wet" DMSO will hydrolyze the OSu ester before you even begin.

Phase 2: The Aqueous Buffer (The "Target")

Prepare your protein/peptide solution.

  • Buffer Choice: Phosphate-buffered saline (PBS), HEPES, or Bicarbonate.[1]

  • pH Optimization: pH 7.2 – 8.0 .

    • Lower pH (< 7.0): Amines are protonated (

      
      ) and unreactive.[1]
      
    • Higher pH (> 8.5):[1] Hydrolysis of the OSu ester accelerates exponentially, destroying your reagent before it conjugates.

  • Forbidden Buffers: Tris, Glycine, or Ethanolamine . These contain primary amines that will scavenge the Z-Lys(Boc)-OSu.[1]

Phase 3: The Mixing (The "Critical Moment")

This is where precipitation usually occurs.

  • Calculate the volume of Organic Stock needed (aim for <10-20% final organic volume).[1]

  • While vortexing or rapidly stirring the aqueous protein solution, add the Organic Stock dropwise .

  • Why: Rapid dispersion prevents local regions of high concentration where the reagent would aggregate and precipitate.

Part 2: Troubleshooting & FAQs

Q1: "I followed the protocol, but the solution still turns cloudy immediately. Why?"

Diagnosis: Local Concentration Overload. Technical Insight: Even with DMSO, the Z-group (benzyl carbamate) is extremely hydrophobic.[1] If a droplet of DMSO stock hits the water and isn't dispersed instantly, the water strips the DMSO away, leaving the Z-Lys(Boc)-OSu stranded. It aggregates into a milky white precipitate. The Fix:

  • Increase Dilution: Dilute your protein/target further so you are adding the reagent to a larger volume.

  • Syringe Pump: Use a syringe pump to inject the DMSO stock slowly while stirring.

  • Cosolvent Spike: Increase the DMSO concentration in the aqueous buffer to 10% before adding the reagent stock.

Q2: "My solution is clear, but I have very low conjugation yield."

Diagnosis: Hydrolysis Competition. Technical Insight: The OSu ester is unstable in water. The half-life of an NHS ester at pH 7.0 is roughly 4–5 hours, but at pH 8.6, it drops to ~10 minutes [1].[2][3][4][5] If your reaction is too slow, water attacks the ester before the protein amine does. The Fix:

  • Check pH: Ensure pH is not >8.0.

  • Increase Molar Excess: Because Z-Lys(Boc)-OSu is bulky, steric hindrance may slow the reaction.[1] Increase the reagent excess from 10x to 20x or 50x.

  • Reagent Quality: Check if your solid Z-Lys(Boc)-OSu has hydrolyzed in the bottle. Run an NMR or check melting point.

Q3: "Can I use Ethanol or Methanol instead of DMSO?"

Diagnosis: Solvent Incompatibility. Technical Insight: No. Alcohols (R-OH) are nucleophiles.[1] They can attack the OSu ester over time (transesterification), especially if the alcohol is not perfectly dry. Furthermore, Z-Lys(Boc)-OSu is less soluble in alcohols than in DMSO/DMF.[1]

Part 3: Data & Visualization

Table 1: Solvent & Buffer Compatibility Matrix
ParameterRecommendedAcceptableDO NOT USE Reason for Failure
Primary Solvent Anhydrous DMSOAnhydrous DMFWater, EthanolInsolubility / Side reactions
Buffer System Phosphate (PBS), HEPESBicarbonateTris, GlycineAmine competition
pH Range 7.2 – 8.08.0 – 8.5> 9.0 or < 6.0Hydrolysis (>9) or Protonation (<6)
Organic % (v/v) 5% – 10%10% – 20%> 30%Protein denaturation / precipitation
Figure 1: Solubility & Conjugation Workflow

G Start Start: Z-Lys(Boc)-OSu Solid Solvent Dissolve in Anhydrous DMSO or DMF (Stock) Start->Solvent Check_Clear Is Stock Clear? Solvent->Check_Clear Dry_Solvent Dry Solvent / Sonicate Check_Clear->Dry_Solvent No Mixing Dropwise Addition with Vortexing Check_Clear->Mixing Yes Dry_Solvent->Check_Clear Buffer_Prep Prepare Target in PBS/HEPES (pH 7.2-8.0) Buffer_Prep->Mixing Observation Visual Check Mixing->Observation Cloudy Cloudy/Precipitate Observation->Cloudy Precipitation Clear Clear Solution Observation->Clear Soluble Fix_Cloudy Troubleshoot: 1. Increase DMSO % 2. Reduce Reagent Conc. 3. Heat Target Buffer (mildly) Cloudy->Fix_Cloudy Incubate Incubate 1-2h @ RT or 4h @ 4°C Clear->Incubate Fix_Cloudy->Mixing Retry Stop Quench (Tris/Glycine) & Desalt Incubate->Stop

Caption: Decision logic for solubilizing hydrophobic NHS esters in aqueous environments. Note the critical checkpoint at the mixing stage.

References

  • Thermo Fisher Scientific. "NHS Ester Reaction Chemistry and Hydrolysis Rates." Thermo Fisher Technical Handbook.

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press. (Chapter 3: Zero-Length Crosslinkers).

  • BenchChem. "Optimizing Bioconjugation: A Guide to NHS Ester Reactions."

  • PubChem. "Z-Lys(Boc)-OSu Compound Summary."[1] National Library of Medicine.

Sources

Optimization

Technical Support Center: Troubleshooting Z-Lys(Boc)-OSu Coupling Reactions

Current Status: Online Agent Role: Senior Application Scientist Ticket Topic: Optimizing Yields in Z-Lys(Boc)-OSu Aminolysis Executive Summary Low yields in coupling reactions involving Z-Lys(Boc)-OSu (N-alpha-Benzyloxyc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent Role: Senior Application Scientist Ticket Topic: Optimizing Yields in Z-Lys(Boc)-OSu Aminolysis

Executive Summary

Low yields in coupling reactions involving Z-Lys(Boc)-OSu (N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine hydroxysuccinimide ester) are almost invariably caused by the "Hydrolysis vs. Aminolysis" competition .

Because Z-Lys(Boc)-OSu is an activated NHS ester, it is inherently unstable in the presence of water. Successful coupling requires a precise balance: the environment must be basic enough to keep the target amine reactive (unprotonated), but not so basic that the reagent hydrolyzes before it can couple. Furthermore, as a hydrophobic reagent, its solubility profile often clashes with aqueous buffers, leading to precipitation.

This guide deconstructs the reaction into three critical phases: Reagent Integrity , Reaction Conditions , and Workup .

Phase 1: Reagent Integrity (The "Hidden" Failure)

Before optimizing the reaction, you must validate the reagent. A common cause of "0% yield" is using a reagent that has already hydrolyzed into Z-Lys(Boc)-OH (inactive) due to improper storage.

Q: My reagent looks fine (white powder), but the reaction isn't working. How do I know if it's dead?

A: Visual inspection is insufficient. Hydrolyzed product looks identical to the active ester. You must perform a Hydrolysis Activity Assay .

Protocol: NHS-Ester Activity Check

Principle: The leaving group, N-hydroxysuccinimide (NHS), absorbs strongly at 260 nm when released.[1][2]

  • Dissolve 1 mg of Z-Lys(Boc)-OSu in 1 mL dry DMF.

  • Add 50 µL of this solution to 950 µL of pH 7.5 Phosphate Buffer .

  • Measure Absorbance (

    
    ) at 260 nm immediately.[2]
    
  • Add 20 µL of 1M NaOH (to force total hydrolysis) and incubate for 5 minutes.

  • Measure Absorbance (

    
    ) at 260 nm.
    

Interpretation:

  • Large Increase (

    
    ):  Reagent is active.
    
  • No/Small Change: Reagent was already hydrolyzed. Discard and buy fresh.

Phase 2: Reaction Conditions (The "Process")

The Mechanism of Failure

The following diagram illustrates the kinetic competition determining your yield.

ReactionPathway Reagent Z-Lys(Boc)-OSu (Active Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Target Target Amine (R-NH2) Target->Intermediate pH 8.0-8.5 (Optimal) Water Water (OH-) Water->Intermediate pH > 9.0 (Fast Hydrolysis) Product Coupled Product (Amide Bond) Intermediate->Product Aminolysis (Desired) Byproduct Hydrolyzed Waste (Z-Lys(Boc)-OH) Intermediate->Byproduct Hydrolysis (Undesired) NHS NHS Group (Released) Intermediate->NHS

Figure 1: The Kinetic Competition. Yield depends on the rate of Aminolysis (


) exceeding Hydrolysis (

).
Critical Troubleshooting FAQs

Q: I am coupling to a protein in aqueous buffer. Why is the Z-Lys(Boc)-OSu precipitating? A: Z-Lys(Boc)-OSu is highly hydrophobic. It cannot dissolve in water directly.[1]

  • The Fix: Dissolve the reagent in anhydrous DMF or DMSO first (make a 10-50 mM stock). Then, add this slowly to your stirring protein solution.

  • Limit: Keep the final organic solvent concentration < 10% (v/v) to prevent protein denaturation, but ensure rapid mixing to disperse the reagent before it precipitates.

Q: What is the optimal pH? I read that amines react better at high pH. A: This is a trap. While amines are more nucleophilic at high pH, the hydrolysis rate of the NHS ester increases exponentially above pH 9.0.

  • The Sweet Spot: pH 8.0 – 8.5 .

  • Why: At this pH, the epsilon-amines of Lysine (on your target protein) are sufficiently unprotonated to react, but the half-life of the NHS ester is still measured in minutes/hours rather than seconds.

  • Avoid: Tris buffers (Tris contains a primary amine that will steal your reagent).[2] Use Phosphate, Bicarbonate, or HEPES.

Q: How much excess reagent should I use? A: Because hydrolysis is inevitable in aqueous coupling, you need a molar excess.

  • Small Molecule Coupling (in organic solvent): 1.1 – 1.5 equivalents.

  • Protein Conjugation (in aqueous buffer): 10 – 50 equivalents. The water competes for the reagent, so you must overwhelm the system with reagent to ensure the protein gets labeled.

Phase 3: Workup & Purification (The "Cleanup")

Q: How do I remove the N-hydroxysuccinimide (NHS) byproduct? A: The removal method depends on your product's size.

Product TypeRecommended PurificationWhy?
Small Peptide Acid Wash / Extraction The product is hydrophobic (protected). The NHS byproduct is water-soluble.[3] Dissolve crude in EtOAc, wash with water or 5% KHSO₄.
Protein / Antibody Desalting Column / Dialysis The protein is large (>10kDa); NHS is small (115 Da). Size exclusion chromatography (e.g., PD-10) is fastest.
Nanoparticle Centrifugation / Filtration Pellet the particles; NHS remains in the supernatant.

Q: Will the acid wash damage the Boc group? A: It is a risk, but a manageable one.

  • Danger: Boc groups are acid-labile (removed by TFA/HCl).

  • Safe Protocol: Use 5% KHSO₄ or Citric Acid for washes. These are weak enough to remove unreacted amines and solubilize NHS but generally too weak to deprotect Boc if the exposure is short and cold. Avoid strong mineral acids like 1M HCl.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Low Yield Observed CheckReagent 1. Perform Hydrolysis Assay (Is reagent active?) Start->CheckReagent ReagentDead Reagent Hydrolyzed Action: Buy Fresh / Store Desiccated CheckReagent->ReagentDead No Absorbance CheckSolvent 2. Check Reaction Appearance (Is it cloudy/precipitating?) CheckReagent->CheckSolvent Active Precipitation Solubility Issue Action: Predissolve in DMF/DMSO CheckSolvent->Precipitation Yes CheckPH 3. Check Buffer pH CheckSolvent->CheckPH Clear Solution WrongPH pH < 7 (Amines protonated) pH > 9 (Hydrolysis dominates) Action: Adjust to pH 8.0-8.5 CheckPH->WrongPH Out of Range CheckBuffer 4. Check Buffer Composition CheckPH->CheckBuffer In Range TrisIssue Using Tris/Glycine? Action: Switch to Phosphate/HEPES CheckBuffer->TrisIssue Primary Amines Present Success 5. Increase Stoichiometry (10-20x excess) CheckBuffer->Success Non-Nucleophilic Buffer

Figure 2: Step-by-step diagnostic workflow for Z-Lys(Boc)-OSu coupling failures.

References

  • Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. (Accessed 2024).[4][5] Link

  • Hermanson, G. T. Bioconjugate Techniques (Third Edition). Academic Press, 2013. (Chapter 3: Zero-Length Crosslinkers). Link

  • Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling.[6] Glen Report 32.26. Link

  • Bachem. Peptide Coupling Reagents: A Guide. (General reference for OSu ester stability and usage). Link

  • Sigma-Aldrich. Boc-Lys(Z)-OSu Product Specification and Handling.Link

Sources

Troubleshooting

Technical Support Center: Purification &amp; Workup Guide for Z-Lys(Boc)-OSu

The following technical guide is structured as a specialized support center resource. It prioritizes the physicochemical properties of Z-Lys(Boc)-OSu to determine the correct purification strategy.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the physicochemical properties of Z-Lys(Boc)-OSu to determine the correct purification strategy.

Topic: Removing Unreacted Z-Lys(Boc)-OSu from Reaction Mixtures Document ID: TS-PUR-2026-ZK Last Updated: February 2026

Executive Summary: Know Your Impurities

Before selecting a removal protocol, you must understand the chemical state of the impurities in your mixture. Z-Lys(Boc)-OSu is an activated ester used to introduce a protected Lysine residue. Post-reaction, you are likely dealing with three distinct species:

SpeciesChemical StateSolubility ProfileReactivity
Z-Lys(Boc)-OSu Unreacted ReagentSoluble in EtOAc, DMF, DMSO. Insoluble in water/cold ether.[1]High. Reacts with amines; hydrolyzes in water.
Z-Lys(Boc)-OH Hydrolysis ByproductSoluble in Organics.[2] Soluble in basic aqueous solution (as salt).Low. Acidic (Carboxylic acid).
NHS (N-Hydroxysuccinimide) Leaving GroupHighly Water Soluble. Soluble in Alcohols/DMF.None. Inert byproduct.

The Challenge: Unlike simple NHS esters, Z-Lys(Boc)-OSu is highly hydrophobic due to the Benzyloxycarbonyl (Z) and tert-Butyloxycarbonyl (Boc) groups. Standard aqueous washes effective for hydrophilic linkers may fail if not optimized for this hydrophobicity.

Scenario A: Small Molecule & Solution-Phase Peptide Synthesis

Context: Your product is a small molecule or peptide dissolved in an organic solvent (e.g., Ethyl Acetate, DCM).

Troubleshooting Guide: The "Quench & Wash" Protocol

For solution-phase synthesis, Liquid-Liquid Extraction (LLE) is the most efficient method. You must convert the hydrophobic ester into a water-soluble species (hydrolysis) or exploit the acidity of the byproduct.

Step-by-Step Protocol
  • Quenching (Optional but Recommended):

    • If your reaction is complete but excess Z-Lys(Boc)-OSu remains, add N,N-dimethylethylenediamine (DMEDA) or simple Glycine (if in a biphasic system) to convert the active ester into a stable, easily separable amide.

    • Why? This prevents the ester from reacting with your product during workup if pH shifts occur.

  • Dilution:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

    • Avoid DCM if possible, as emulsions are more common with peptide derivatives.

  • Acid Wash (Remove Amines):

    • Wash the organic phase with 5% Citric Acid or 0.1 N HCl .

    • Critical Note: Do NOT use strong acids or high concentrations (e.g., 50% TFA), or you will deprotect the Boc group on the Lysine side chain.

  • Base Wash (The Critical Step):

    • Wash 3x with saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Carbonate (Na₂CO₃) .

    • Mechanism:[3] This converts the hydrolysis byproduct Z-Lys(Boc)-OH into its sodium salt (Z-Lys(Boc)-COO⁻ Na⁺), forcing it into the aqueous layer. It also washes away the free NHS.

    • Troubleshooting: If Z-Lys(Boc)-OSu persists, the base wash also accelerates its hydrolysis into the acid, which is then extracted.

  • Brine & Dry:

    • Wash with Brine (saturated NaCl) to remove trapped water.

    • Dry over MgSO₄ and concentrate.[4]

Workflow Visualization

OrganicWorkup Start Crude Reaction Mixture (Organic Phase) AcidWash Wash 1: 5% Citric Acid (Removes unreacted amines) Start->AcidWash BaseWash Wash 2: Sat. NaHCO3 (x3) (Hydrolyzes Ester & Ionizes Acid) AcidWash->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqueousWaste Aqueous Waste (Contains NHS, Z-Lys(Boc)-COO-) PhaseSep->AqueousWaste Top/Bottom Layer (Solvent Dependent) OrganicProduct Organic Phase (Contains Product) PhaseSep->OrganicProduct Retain Organic Dry Dry (MgSO4) & Concentrate OrganicProduct->Dry

Figure 1: Liquid-Liquid Extraction logic for hydrophobic NHS esters. The base wash is the rate-limiting step for purity.

Scenario B: Bioconjugation (Proteins & Antibodies)

Context: You have conjugated Z-Lys(Boc)-OSu to a protein in an aqueous buffer (PBS, HEPES).

Troubleshooting Guide: Size-Based Separation

Since the reagent is hydrophobic and the protein is hydrophilic, "washing" is not possible. You must use size exclusion or dialysis.[5]

Common Issue: "The Reagent Won't Go Away"

Users often report that Z-Lys(Boc)-OSu "sticks" to the protein even after dialysis.

  • Cause: The hydrophobic Z and Boc groups cause the reagent to form micelles or bind non-covalently to hydrophobic pockets on the protein.

  • Solution: You must increase the solubility of the free reagent in the buffer or use a detergent-compatible removal method.[6]

Optimized Protocol
  • Quenching (Mandatory):

    • Add 1M Glycine (pH 8.0) or 1M Tris (pH 8.0) to the reaction. Final concentration: 50–100 mM.[5]

    • Incubate for 15–30 minutes at RT.

    • Result: Converts reactive ester to inert adducts.

  • Removal Method Selection:

MethodBest ForProtocol Notes
Desalting Columns (PD-10, Sephadex G-25) Fast removal (>95%)Equilibrate column with buffer containing 5-10% DMSO or Ethanol . The organic co-solvent helps keep the hydrophobic Z-Lys(Boc) byproducts soluble, preventing them from co-eluting with the protein.
Dialysis Large volumesUse a large volume of buffer (1:200 ratio). Change buffer 3x. Include 5% Ethanol in the first dialysis step to help pull the hydrophobic reagent out of the dialysis bag.
Spin Filtration (Amicon) ConcentrationNot Recommended as the primary removal step. Hydrophobic reagents often stick to the membrane or concentrate alongside the protein.
Decision Logic for Bioconjugation

BioCleanup Input Protein Conjugate + Excess Reagent Quench Quench: Add Glycine/Tris (15 mins) Input->Quench SolubilityCheck Is Reagent Precipitating? Quench->SolubilityCheck AddSolvent Add 5-10% DMSO/EtOH to Buffer SolubilityCheck->AddSolvent Yes (Cloudy) SEC Run SEC / Desalting Column SolubilityCheck->SEC No (Clear) AddSolvent->SEC Fast Dialysis Dialysis (w/ Co-solvent) AddSolvent->Dialysis Slow/Bulk Final Pure Conjugate SEC->Final Dialysis->Final

Figure 2: Workflow for removing hydrophobic impurities from aqueous protein solutions.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove the Z-Lys(Boc)-OSu? A: No. TFA (Trifluoroacetic acid) will remove the Boc protecting group from the Lysine side chain [1]. If your goal is to purify the intact protected linker, avoid TFA. Use Citric Acid or dilute HCl for acidification steps.

Q: I see a precipitate in my reaction mixture. What is it? A: This is likely Dicyclohexylurea (DCU) (if DCC was used to make the ester) or, more likely, hydrolyzed Z-Lys(Boc)-OH which has low solubility in water/acidic media. Filter the precipitate before purification; the active ester is usually in the solution (if organic) or stuck to the protein (if aqueous).

Q: How do I monitor the removal? A:

  • TLC (Thin Layer Chromatography): Use Ethyl Acetate/Hexane (e.g., 1:1). Stain with Ninhydrin (will be negative if Boc/Z are on, so you must heat vigorously to deprotect on the plate) or use UV (254 nm) to see the Z-group (benzyl ring).

  • HPLC: The Z-group absorbs strongly at 254 nm. Z-Lys(Boc)-OSu usually elutes later (more hydrophobic) than the hydrolyzed acid Z-Lys(Boc)-OH on a C18 column [2].

Q: Can I use cold ether precipitation? A: Yes, for peptide synthesis. Z-Lys(Boc)-OSu is generally insoluble in cold diethyl ether.

  • Protocol: Drop your reaction mixture (dissolved in minimum DCM) into 10x volume of ice-cold ether. The peptide usually precipitates. Warning: The reagent might co-precipitate if the peptide is also very hydrophobic.

References

  • BenchChem. "An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications." BenchChem Technical Support. Accessed Feb 2026. Link

  • Sigma-Aldrich. "Boc-Lys(Z)-OSu Product Information & Solubility Data." Merck/Sigma. Accessed Feb 2026. Link

  • Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry: NHS Ester Hydrolysis Kinetics." Thermo Fisher Technical Resources. Link

  • Cayman Chemical. "Maleimidoacetic Acid NHS Ester Solubility and Stability Guide." Cayman Chemical Product Support. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Analysis Methods for Z-Lys(boc)-osu Purity

This guide outlines a comparative technical analysis of HPLC methods for determining the purity of Z-Lys(boc)-osu (Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester). It synthesizes industry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative technical analysis of HPLC methods for determining the purity of Z-Lys(boc)-osu (Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester). It synthesizes industry-standard protocols with advanced chromatographic strategies to address the specific stability and selectivity challenges of activated amino acid esters.

Executive Summary & Chemical Context

Z-Lys(boc)-osu is a critical intermediate in peptide synthesis and antibody-drug conjugate (ADC) linker chemistry. It carries two orthogonal protecting groups (Z and Boc) and a reactive N-hydroxysuccinimide (NHS) ester moiety.[1]

  • Critical Quality Attribute (CQA): Purity >95.0% (often >98.0% for GMP applications).

  • Primary Stability Risk: The NHS ester is highly susceptible to hydrolysis, converting the active ester back to the free acid (Z-Lys(Boc)-OH ) and free N-hydroxysuccinimide (HOSu) .

  • Analytical Challenge: The method must separate the active ester from its hydrolysis breakdown products without inducing on-column degradation during the run.

Methodological Landscape: A Comparative Analysis

This section compares three distinct chromatographic approaches. While Reversed-Phase (RP-HPLC) is the industry standard, HILIC and Chiral methods offer necessary orthogonality for comprehensive impurity profiling.

Comparison Matrix
FeatureMethod A: Standard RP-HPLC (C18) Method B: HILIC (Silica/Amide) Method C: Chiral HPLC (Polysaccharide)
Primary Utility Routine QC & Purity Assay Quantifying free NHS & polar impuritiesEnantiomeric Purity (L- vs D-isomer)
Separation Mechanism HydrophobicityHydrophilicity / PartitioningStereoselective interaction
Elution Order HOSu (t₀)

Acid

Active Ester
Active Ester

Acid

HOSu
D-Isomer

L-Isomer
Hydrolysis Risk Moderate (Aqueous mobile phase)Low (High organic content)Low (Non-aqueous modes available)
Detection (UV) 210 nm (Amide) / 254 nm (Z-group)200-220 nm254 nm
Resolution (Rs) High for Ester vs. AcidHigh for Free NHS vs. EsterHigh for Enantiomers
Deep Dive: The Trade-offs
  • Method A (RP-HPLC): The most robust method for general purity. The hydrophobic Z and Boc groups provide strong retention on C18 columns.

    • Pros: Excellent reproducibility; separates synthesis byproducts (e.g., unreacted Z-Lys-OH).

    • Cons: Requires aqueous mobile phases. If the pH is neutral/basic, the ester hydrolyzes during analysis, creating "ghost" peaks or tailing. Solution: Use acidic mobile phases (pH 2.0–3.0).

  • Method B (HILIC): Best for quantifying free N-hydroxysuccinimide (HOSu).

    • Pros: HOSu is very polar and elutes in the void volume of RP-HPLC. HILIC retains HOSu, allowing accurate quantification of the leaving group.

    • Cons: Solubility of hydrophobic Z-Lys(boc)-osu can be tricky in high-acetonitrile loading solvents.

  • Method C (Chiral): Essential for verifying the integrity of the chiral center.

    • Pros: Detects racemization (D-Lys impurity) which can occur during the esterification reaction.

    • Cons: Specialized columns (e.g., immobilized cellulose/amylose) are expensive and require strict solvent compatibility checks.

Recommended Protocol: Optimized RP-HPLC (Method A)

This protocol is designed to be self-validating by minimizing artifactual hydrolysis.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Why: "End-capped" reduces silanol interactions with the amine-protecting groups, improving peak shape.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Why: Low pH (~2.0) stabilizes the NHS ester and suppresses ionization of the free acid impurity, sharpening its peak.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Do NOT heat >30°C to prevent hydrolysis).

  • Detection: UV @ 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase A (Water/TFA)% Mobile Phase B (ACN/TFA)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
20.01090Linear Gradient (Elute Product)
25.01090Wash
26.09010Re-equilibration
35.09010End
Sample Preparation (The Critical Step)
  • Diluent: Acetonitrile (Dry) containing 0.1% TFA.

    • Crucial:Never dissolve the sample in water or methanol. Methanol can react with the NHS ester (methanolysis) to form a methyl ester artifact. Water causes hydrolysis.[2]

  • Procedure:

    • Weigh ~5 mg of Z-Lys(boc)-osu into a dry volumetric flask.

    • Dissolve immediately in the Acidic ACN Diluent .

    • Inject within 30 minutes of preparation.

Workflows & Decision Logic

Workflow 1: Analytical Execution

G cluster_analysis Data Analysis Start Sample Receipt (Store at -20°C) Prep Sample Prep (Diluent: ACN + 0.1% TFA) Start->Prep Minimize moisture System System Suitability (Check Resolution > 1.5) Prep->System Verify Blank Inject Injection (RP-HPLC C18) System->Inject Pass Peak1 Peak @ t0 (HOSu / Salts) Inject->Peak1 Peak2 Peak @ ~12 min (Hydrolysis: Z-Lys(Boc)-OH) Inject->Peak2 Peak3 Main Peak @ ~16 min (Active Ester: Z-Lys(boc)-osu) Inject->Peak3

Caption: Analytical workflow emphasizing acidic non-aqueous sample preparation to prevent artifactual degradation.

Workflow 2: Impurity Identification Logic

DecisionTree Root Unknown Impurity Detected Q1 Retention Time relative to Main Peak? Root->Q1 Early Early Eluting (Polar) Q1->Early RT < 5 min Late Late Eluting (Hydrophobic) Q1->Late RT > Main Peak Action2 Suspect: Hydrolysis Acid (Z-Lys(Boc)-OH) Confirm with std spike Q1->Action2 RT slightly < Main Peak Action1 Suspect: Free NHS (HOSu) Confirm with HILIC Early->Action1 Action3 Suspect: Dimer or Process Impurity Late->Action3

Caption: Logic tree for identifying common impurities based on relative retention time in Reversed-Phase HPLC.

Data Interpretation & Troubleshooting

Expected Retention Profile (Example)
ComponentRelative Retention Time (RRT)Characteristics
HOSu (N-hydroxysuccinimide) 0.1 – 0.2Elutes near void; often co-elutes with solvent front in RP.
Z-Lys(Boc)-OH (Free Acid) 0.85 – 0.90Main degradation product. Elutes just before the ester.
Z-Lys(boc)-osu (Target) 1.00 Main peak.
D-Isomer 1.00 (in RP)Co-elutes in RP; requires Chiral column to resolve.
Troubleshooting Guide
  • Problem: "Ghost" peak appearing at RRT 0.90 growing over time.

    • Cause: On-column hydrolysis or wet autosampler solvent.

    • Fix: Replace ACN diluent; ensure autosampler is not injecting water plugs; lower column temp to 20°C.

  • Problem: Split peaks.

    • Cause: Sample solvent too strong (100% ACN injected into 90% Water stream).

    • Fix: Reduce injection volume to 3–5 µL or dilute sample with 50% Mobile Phase A (if stability permits).

  • Problem: Extra peak at RRT 1.1.

    • Cause: Methyl ester formation.

    • Fix: Ensure NO Methanol is used in any part of the sample prep or mobile phase.

References

  • Bachem. (n.d.).[3][4] Z-Lys(Boc)-OSu Product Specifications and HPLC Purity. Retrieved from

  • Sigma-Aldrich. (n.d.). Z-Lys(Z)-OSu and Protected Amino Acid Analysis. Retrieved from

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Retrieved from

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Application Note adapted for Z-protected analogs). Retrieved from

  • Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7, 6443–6448.[5] Retrieved from

Sources

Comparative

Technical Assessment: 1H NMR Structural Validation of Z-Lys(Boc)-OSu

Content Type: Comparative Technical Guide Subject: N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester CAS: 3338-34-9 Focus: Structural confirmation, purity assessment, and differentiation f...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester CAS: 3338-34-9 Focus: Structural confirmation, purity assessment, and differentiation from precursors.

Executive Summary

Z-Lys(Boc)-OSu is an orthogonally protected amino acid derivative used primarily in solution-phase peptide synthesis and bioconjugation. Its utility relies on the differential stability of the protecting groups (Z- group removed by hydrogenolysis; Boc group removed by acid) and the high reactivity of the N-hydroxysuccinimide (OSu) ester.

This guide provides a definitive framework for interpreting the 1H NMR spectrum of Z-Lys(Boc)-OSu. Unlike generic spectral lists, this document focuses on the comparative analysis required to distinguish the active ester from its hydrolyzed byproducts and unreacted precursors—a critical quality control step in drug development.

Structural Analysis & Assignments

To accurately interpret the spectrum, we must first map the protons to the chemical structure. The diagram below illustrates the Z-Lys(Boc)-OSu molecule with specific proton environments labeled for the spectral assignment table.

Molecular Visualization

Z_Lys_Boc_OSu Figure 1: Proton Environment Mapping of Z-Lys(Boc)-OSu Z_Group Z-Group (Benzyl) Protons A (Ar), B (CH2) Alpha_N α-Amine NH Proton C Z_Group->Alpha_N Carbamate Link Alpha_CH α-Carbon CH Proton D Alpha_N->Alpha_CH Side_Chain Lys Side Chain (β, γ, δ CH2) Protons E Alpha_CH->Side_Chain OSu_Group Active Ester (OSu) Protons I (Succinimide) Alpha_CH->OSu_Group Active Ester Bond Epsilon_N ε-Amine (NH-Boc) Proton F (NH), G (CH2) Side_Chain->Epsilon_N Boc_Group Boc Group Protons H (t-Butyl) Epsilon_N->Boc_Group

Caption: Logical flow of proton environments from the N-terminus (Z-group) to the C-terminus (Active Ester) and Side Chain.

Standard Chemical Shifts (CDCl₃, 300-400 MHz)

The following table synthesizes data for Z-Lys(Boc)-OSu. Note that CDCl₃ is the preferred solvent for characterization as it minimizes amide proton exchange compared to DMSO-d₆.

Proton LabelChemical GroupShift (δ ppm)MultiplicityIntegrationDiagnostic Note
I OSu (Succinimide) 2.80 - 2.86 Singlet (s) 4H CRITICAL: Confirms activation.
AZ-Aromatic7.30 - 7.40Multiplet (m)5HReference for integration.
BZ-Benzylic CH₂5.10 - 5.15Singlet (s)2HCharacteristic of Z-group.
Cα-NH5.30 - 5.60Doublet (d)1HBroad; shift varies w/ conc.
Dα-CH4.70 - 4.90Multiplet (m)1HDeshielded by OSu ester.
Fε-NH4.60 - 4.80Broad (br s)1HOften overlaps with α-CH.
Gε-CH₂3.10 - 3.20Multiplet (m)2HAdjacent to Boc-amine.
ELys β, γ, δ CH₂1.30 - 1.95Multiplet (m)6HBroad aliphatic region.
H Boc (t-Butyl) 1.44 Singlet (s) 9H Sharp, intense singlet.

Comparative Analysis: Active Ester vs. Alternatives

The primary challenge in synthesizing Z-Lys(Boc)-OSu is ensuring complete conversion from the free acid and preventing hydrolysis during storage. The NMR spectrum provides the most reliable method for this differentiation.

Scenario A: Active Ester vs. Precursor (Free Acid)

Precursor: Z-Lys(Boc)-OH Product: Z-Lys(Boc)-OSu

FeatureZ-Lys(Boc)-OSu (Active)Z-Lys(Boc)-OH (Precursor)Interpretation
Succinimide Peak Sharp Singlet @ 2.83 ppm (4H) Absent The presence of this peak confirms the ester formation.
α-CH Shift 4.70 - 4.90 ppm 4.30 - 4.50 ppm The electron-withdrawing nature of the OSu group shifts the α-proton downfield compared to the free acid.
Acid Proton AbsentBroad singlet > 10 ppmVisible only in very dry DMSO/CDCl3 for the acid.
Scenario B: Active Ester vs. Hydrolysis (Impurity)

Moisture sensitivity causes the OSu ester to hydrolyze back to the carboxylic acid and free N-hydroxysuccinimide (HOSu).

  • Diagnostic Signal: Free HOSu appears as a singlet around 2.65 - 2.75 ppm in CDCl₃ (slightly upfield from the esterified OSu at 2.83 ppm).

  • Quantification: If you see two peaks in the 2.6–2.9 ppm region, integration allows you to calculate purity:

    
    
    
Comparative Workflow Diagram

Purity_Check Start Acquire 1H NMR (CDCl3) Check_28 Examine 2.80 - 2.85 ppm Region Start->Check_28 Decision1 Is there a singlet at ~2.83 ppm? Check_28->Decision1 No_Peak Reaction Failed (No Activation) Decision1->No_Peak No Yes_Peak Check Integration vs Z-Aromatic (5H) Decision1->Yes_Peak Yes Int_4 Integral ≈ 4.0H Yes_Peak->Int_4 Yes Int_Low Integral < 4.0H (Check for split peak) Yes_Peak->Int_Low No Pure PASS: Pure Z-Lys(Boc)-OSu Int_4->Pure Split_Peak Secondary peak at ~2.7 ppm? Int_Low->Split_Peak Split_Peak->No_Peak No (Other impurity) Hydrolysis FAIL: Hydrolyzed Product (Contains free HOSu) Split_Peak->Hydrolysis Yes

Caption: Decision tree for assessing the quality of Z-Lys(Boc)-OSu based on the succinimide resonance.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and valid comparisons, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of Z-Lys(Boc)-OSu.

  • Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).

    • Why CDCl₃? It provides the best separation between the α-CH and the solvent peak compared to DMSO-d₆, which can obscure the α-proton region due to water signals.

  • Vessel: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity (undissolved salts/DCU) is observed.

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher recommended (300 MHz is acceptable but multiplets may overlap).

  • Scans: 16–32 scans are sufficient for this concentration.

  • Pulse Angle: 30° or 45°.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: The quaternary carbons and the OSu protons can have longer T1 relaxation times. A short D1 can lead to under-integration of the OSu peak, falsely indicating low purity.

Processing
  • Phasing: Apply automatic phasing, then manually correct to ensure the baseline is flat around the 2.8 ppm region.

  • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integration: Calibrate the integral of the Z-group aromatic protons (7.30–7.40 ppm) to 5.00 .

Troubleshooting & Common Impurities

Impurity SignalChemical Shift (CDCl₃)SourceRemediation
Dicyclohexylurea (DCU) Multiplets @ 1.0–1.9 ppm; Broad NH @ ~5.0Byproduct of DCC couplingDCU is sparingly soluble in CDCl₃ but may appear. Recrystallize from Isopropanol/Hexane.
Free HOSu Singlet @ ~2.70 ppmHydrolysisStore under Argon at -20°C. Re-wash with cold isopropanol if significant.
Ethyl Acetate q @ 4.12, s @ 2.05, t @ 1.26Recrystallization solventDry under high vacuum (>4 hours).
Water Broad s @ ~1.56 ppmSolvent/AtmosphereUse fresh ampoule of CDCl₃; dry product over P₂O₅.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Sigma-Aldrich. (n.d.). Boc-Lys(Z)-OSu Product Analysis. Retrieved from (Note: While specific CoA data is lot-dependent, general spectral characteristics for OSu esters are standardized here).

  • SDBS Web. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link

Validation

Optical rotation values for Z-Lys(boc)-osu characterization

An In-Depth Technical Guide to Z-Lys(Boc)-OSu Characterization A Comparative Characterization Guide for Peptide Chemists -Benzyloxycarbonyl- -tert-butoxycarbonyl-L-lysine -hydroxysuccinimide ester CAS: 3338-34-9[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Z-Lys(Boc)-OSu Characterization

A Comparative Characterization Guide for Peptide Chemists

-Benzyloxycarbonyl-

-tert-butoxycarbonyl-L-lysine

-hydroxysuccinimide ester CAS: 3338-34-9[1]

Executive Summary

In the orthogonal protection strategies of solid-phase and solution-phase peptide synthesis, Z-Lys(Boc)-OSu serves as a critical building block.[1] Its dual-protection scheme (


 group acid-stable/hydrogenolysis-labile; 

group acid-labile) allows for precise regioselective elongation.[1] However, the activation of the carboxyl group as an

-hydroxysuccinimide (OSu) ester introduces a risk of racemization at the

-carbon, making chiral purity a Critical Quality Attribute (CQA).[1]

This guide provides an authoritative benchmark for the Optical Rotation (


)  of Z-Lys(Boc)-OSu. Unlike generic datasheets, we compare methodological variables—specifically solvent systems and concentration effects—to establish a robust Quality Control (QC) standard.

Key Finding: The specific rotation of high-purity (>98%) Z-Lys(Boc)-OSu is


  (

, Ethyl Acetate,

C).[1][2] Deviations from this solvent system can result in "false failures" due to solvatochromic shifts.

Technical Specifications & "Gold Standard" Values

The following data represents the aggregated "Gold Standard" for characterizing Z-Lys(Boc)-OSu. These values are derived from validated vendor certificates (e.g., Chem-Impex, Bachem) and chemical property databases.[1]

Table 1: Physicochemical Identity
ParameterSpecification
Chemical Name Z-Lys(Boc)-OSu
CAS Number 3338-34-9
Molecular Formula

Molecular Weight 477.51 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC)

Chiral Purity

D-Isomer
Table 2: Optical Rotation Comparative Benchmarks

The choice of solvent significantly alters the observed rotation.[1][3] The table below compares the standard reference value against common alternative conditions.

Solvent SystemConcentration (

)
TemperatureSpecific Rotation (

)
Status
Ethyl Acetate (EtOAc) 1.0 g/100mL

C

Recommended
Dioxane2.0 g/100mL

C

to

Variable
DMF1.0 g/100mL

C

Risk of Hydrolysis
Methanol (MeOH)N/AN/ADO NOT USE Incompatible

> Note: Values in Dioxane and DMF are estimates based on solvatochromic trends of similar Lysine derivatives. EtOAc is the validated reference solvent for CAS 3338-34-9.[1]

Comparative Analysis: Why Solvent Matters

The Solvent Trap: EtOAc vs. DMF

While Dimethylformamide (DMF) is the universal solvent for peptide synthesis, it is suboptimal for the characterization of Z-Lys(Boc)-OSu for two reasons:

  • Amine Contamination: Aged DMF often contains dimethylamine impurities, which can react with the active OSu ester, forming a dimethylamide byproduct and altering the rotation reading.[1]

  • Solvatochromic Shift: The dipole moment of DMF stabilizes different conformers of the lysine side chain compared to EtOAc, leading to a shift in the rotation value that may be misinterpreted as impurity.

The Methanol Prohibition

Never use methanol or primary alcohols to dissolve Z-Lys(Boc)-OSu for analysis.[1] The active OSu ester will undergo transesterification with the solvent, converting the product into Z-Lys(Boc)-OMe within minutes.[1] This will destroy the sample and yield a meaningless optical rotation value.[1]

Structural Workflow & Risk Points

The following diagram illustrates the structural context of Z-Lys(Boc)-OSu and the critical points where optical purity must be verified.

G Start Z-Lys(Boc)-OH (Precursor) Activation Activation (HOSu + DCC/EDC) Start->Activation Esterification Product Z-Lys(Boc)-OSu (CAS 3338-34-9) Activation->Product Yields Active Ester Risk Risk: Racemization (Formation of D-Isomer) Activation->Risk Base/Heat Exposure QC QC Check: [α]D = -20.0° (EtOAc) Product->QC Characterization Risk->QC Detectable Shift

Figure 1: Synthesis pathway highlighting the activation step where racemization risk is highest, necessitating rigorous optical rotation QC.

Standard Operating Procedure (SOP)

Protocol: Determination of Specific Optical Rotation for Z-Lys(Boc)-OSu

Reagents & Equipment
  • Analytical Balance: Readability 0.1 mg.

  • Solvent: Ethyl Acetate (HPLC Grade,

    
    ).[1]
    
  • Polarimeter: Sodium D-line (589 nm), temperature controlled cell.[1]

  • Volumetric Flask: 10 mL (Class A).[1]

Step-by-Step Methodology
  • Equilibration: Turn on the polarimeter and the temperature controller. Set temperature to

    
    C . Allow the lamp to warm up for at least 30 minutes.
    
  • Blanking: Fill the polarimeter cell (1 dm path length) with pure Ethyl Acetate. Ensure no bubbles are trapped. Zero the instrument.

  • Sample Preparation (

    
    ): 
    
    • Weigh exactly 100.0 mg (

      
       mg) of Z-Lys(Boc)-OSu into a 10 mL volumetric flask.
      
    • Add approximately 5 mL of Ethyl Acetate.[1] Swirl gently to dissolve. Note: Do not sonicate excessively as heat can degrade the ester.[1]

    • Dilute to volume with Ethyl Acetate and invert 5 times to mix.

  • Measurement:

    • Rinse the polarimeter cell with a small volume of the sample solution.[1]

    • Fill the cell with the sample solution.[1] Cap immediately to prevent evaporation.

    • Record 5 consecutive readings. Calculate the average observed rotation (

      
      ).[1]
      
  • Calculation:

    
    
    Where 
    
    
    
    is path length in mm (usually 100),
    
    
    is concentration in g/100mL, and LOD is Loss on Drying % (if correction is required).[1]

Troubleshooting & Diagnostics

Use this decision tree to interpret your optical rotation results.

DecisionTree Result Observed Result (Target: -20.0°) Pass Value: -18.0° to -22.0° PASS Result->Pass Within Range Low Value: -5.0° to -15.0° (Low Magnitude) Result->Low Deviation High Value: > -25.0° (High Magnitude) Result->High Deviation Racemization Cause: Racemization (High D-isomer content) Low->Racemization Likely WetSolvent Cause: Wet Solvent (Hydrolysis to Free Acid) Low->WetSolvent Possible WrongSolvent Cause: Wrong Solvent (e.g., DMF instead of EtOAc) High->WrongSolvent Check Method

Figure 2: Diagnostic logic for interpreting optical rotation deviations.

References

  • Chem-Impex International. Product Specification: Z-L-Lys(Boc)-OSu (CAS 3338-34-9).[1] Retrieved from .[1]

  • Sigma-Aldrich. Boc-Lys(Z)-OSu Product Sheet (Comparative Reference for Solvent Effects).[1] Retrieved from .[1]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation: Principles of Polarimetry. Retrieved from .[1]

  • Rudolph Research Analytical. Specific Rotation Equation vs. Optical Rotation. Retrieved from .[1]

Sources

Comparative

Technical Guide: Mass Spectrometry Analysis and Conjugation Efficiency of Z-Lys(Boc)-OSu

Topic: Mass Spectrometry Analysis of Z-Lys(Boc)-OSu Conjugates Content Type: Publish Comparison Guide Executive Summary Z-Lys(Boc)-OSu (N -Carbobenzyloxy-N -tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester) is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Z-Lys(Boc)-OSu Conjugates Content Type: Publish Comparison Guide

Executive Summary

Z-Lys(Boc)-OSu (N


-Carbobenzyloxy-N

-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester) is a specialized heterobifunctional linker used primarily to introduce a protected lysine residue onto primary amines of proteins or surfaces. Unlike standard linkers, its dual-protection strategy (Acid-labile Boc and Hydrogenolysis-sensitive Z/Cbz ) presents unique challenges in Mass Spectrometry (MS) analysis due to source-induced fragmentation.

This guide compares Z-Lys(Boc)-OSu against its primary alternatives (Fmoc-variants and in-situ activation), detailing the specific MS acquisition parameters required to validate conjugation without analyzing false negatives caused by in-source deprotection.

Chemical Mechanism & MS Fragmentation Profile[1][2]

To accurately analyze this molecule, one must understand its behavior under ionization. The N-hydroxysuccinimide (OSu) ester is the reactive leaving group, while the Z and Boc groups are protecting groups that should remain intact during initial QC but may fragment inside the mass spectrometer.

Theoretical Mass Shifts
  • Monoisotopic MW (Reagent): ~477.51 Da

  • Reactive Species (Acylium ion): ~363.4 Da (Loss of NHS group, 115 Da)

  • Conjugated Mass Shift: +362.18 Da (Added to target protein)

Structural & Fragmentation Diagram

The following diagram illustrates the chemical structure and the specific bonds prone to cleavage during Electrospray Ionization (ESI).

Z_Lys_Boc_Fragmentation cluster_0 Reagent Structure cluster_1 MS Source Fragmentation (In-Source) Reagent Z-Lys(Boc)-OSu MW: 477.5 Da Frag1 Loss of NHS [M-HOSu]+ Reagent->Frag1 Primary Ionization Frag2 Boc Deprotection (Neutral Loss -56 Da/ -100 Da) Frag1->Frag2 High Cone Voltage (>40V) Frag3 Z-Group Cleavage (Rare in ESI, Common in MALDI) Frag2->Frag3 High Laser Power (MALDI)

Caption: Figure 1. Fragmentation pathway of Z-Lys(Boc)-OSu. High energy ionization leads to premature Boc loss, mimicking failed conjugation.

Comparative Performance Analysis

The choice of Z-Lys(Boc)-OSu is often driven by the orthogonality of the Z-group (stable to acid/base, removed by catalytic hydrogenation) compared to Fmoc (base labile) or Boc (acid labile).

Table 1: Reagent Comparison & MS Suitability
FeatureZ-Lys(Boc)-OSu Fmoc-Lys(Boc)-OSu Z-Lys(Boc)-OH + EDC/NHS
Activation Strategy Pre-activated (Stable Solid)Pre-activated (Stable Solid)In-situ Activation (Variable)
Protecting Group 1 Z (Cbz): Stable to TFA & Piperidine.Fmoc: Removed by Piperidine.[]Z (Cbz): Stable.
Protecting Group 2 Boc: Removed by TFA (Acid).Boc: Removed by TFA (Acid).[2]Boc: Removed by TFA (Acid).[2]
MS Ionization Risk Moderate: Z-group stabilizes the ion, but Boc is volatile.High: Fmoc is bulky and can suppress ionization in ESI.High: Excess EDC/urea byproducts complicate spectra.
Hydrolysis Half-Life ~20-40 min (pH 8.0)~10-20 min (pH 8.0)N/A (Transient intermediate)
Ideal Application Synthesis requiring harsh acid/base washes before Lys deprotection.Standard SPPS (Solid Phase Peptide Synthesis).[]Low-cost, large-scale non-specific labeling.
Analytical Insight: Why Z-Lys(Boc)-OSu outperforms In-Situ Coupling

Experimental data indicates that using pre-activated Z-Lys(Boc)-OSu yields a cleaner mass spectrum than in-situ coupling (Free acid + EDC). In-situ coupling generates isourea byproducts that often co-elute with the conjugate, creating "noise" in the +100-200 Da range relative to the target peak [1]. Pre-activated esters allow for a simple desalting step to remove the N-hydroxysuccinimide leaving group, resulting in a single, distinct mass shift of +362 Da .

Validated Experimental Protocols

Protocol A: Conjugation Workflow (Self-Validating)

This protocol is designed to maximize the "Active Ester" lifetime while ensuring complete labeling.

  • Buffer Prep: Prepare 50 mM Sodium Bicarbonate, pH 8.0. Critical: Do not use Tris or Glycine (primary amines).

  • Protein Solubilization: Dissolve target protein at 1–5 mg/mL.

  • Reagent Dissolution: Dissolve Z-Lys(Boc)-OSu in dry DMSO or DMF to 10 mM immediately before use. Note: NHS esters hydrolyze within minutes in water.

  • Reaction: Add 5–10 molar excess of reagent to protein. Incubate 1 hour at Room Temp (25°C).

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

Protocol B: Mass Spectrometry Acquisition (ESI-Q-TOF)

Objective: Detect the intact conjugate without stripping the Boc group in the source.

  • Desalting: Use Zeba™ Spin Desalting Columns (7K MWCO) or C4 ZipTips to remove hydrolyzed NHS and salts.

  • Mobile Phase:

    • A: H2O + 0.1% Formic Acid (Avoid TFA if possible, as it promotes Boc loss).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Source Parameters (Critical):

    • Ionization: ESI Positive Mode.

    • Fragmentor/Cone Voltage: Set to Low (100–120V) . Standard settings (175V+) will strip the Boc group.

    • Gas Temp: < 300°C.[3]

Analytical Workflow Diagram

MS_Workflow Step1 Conjugation Reaction (pH 8.0, 1 Hr) Step2 Quench & Desalt (Remove free NHS) Step1->Step2 Decision Select Ionization Method Step2->Decision PathA MALDI-TOF (Matrix: Sinapinic Acid) Decision->PathA Rapid Screen PathB ESI-Q-TOF (Mobile Phase: 0.1% FA) Decision->PathB Quantitation ResultA Risk: In-Source Decay Observation: [M+Z-Lys]+ (Boc lost) PathA->ResultA ResultB Success: Intact Conjugate Observation: [M+Z-Lys(Boc)]+ PathB->ResultB

Caption: Figure 2. Decision tree for MS analysis. ESI is recommended over MALDI to preserve the acid-labile Boc group.

Troubleshooting & Data Interpretation

Calculating the Degree of Labeling (DoL)

To validate the experiment, calculate the theoretical mass of the conjugate:



Where 

is the number of lysines attached.
Common Failure Modes
  • Mass Shift = +262 Da (instead of +362 Da):

    • Cause: The Boc group (100 Da) was lost during ionization.

    • Solution: Lower the Cone Voltage/Fragmentor voltage. Switch from TFA to Formic Acid in mobile phase [2].[3]

  • No Mass Shift:

    • Cause: Hydrolysis of the NHS ester before reaction.

    • Solution: Ensure DMSO stock is anhydrous. Do not store Z-Lys(Boc)-OSu in solution.

  • Mass Shift = +477 Da:

    • Cause: Non-covalent association or incorrect quenching.

    • Solution: Perform harsh wash or use LC-MS to separate free reagent from protein.

References

  • BenchChem. An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications. (Accessed 2024).[4][5] Link

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? (Discussion on Source Fragmentation). Link

  • Bachem AG. Z-Lys(Boc)-OSu Product Specifications and Stability Data.Link

  • Sigma-Aldrich. Boc-Lys(Z)-OSu Product Information and Storage.Link

  • Thermo Fisher Scientific. NHS Ester Chemistry Protocols for Protein Labeling.Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Z-Lys(boc)-osu for Laboratory Professionals

In the landscape of peptide synthesis and bioconjugation, Z-Lys(boc)-osu, or more formally Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester, is a reagent of significant utility. Its dual-protected lysine structure combine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and bioconjugation, Z-Lys(boc)-osu, or more formally Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester, is a reagent of significant utility. Its dual-protected lysine structure combined with a highly reactive N-hydroxysuccinimide (NHS) ester allows for precise, controlled incorporation of lysine moieties. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its proper handling and disposal to ensure laboratory safety and environmental stewardship.

This guide provides an in-depth, procedural framework for the safe disposal of Z-Lys(boc)-osu, moving beyond mere compliance to foster a culture of safety and operational excellence. We will explore the chemical rationale behind these procedures, ensuring that researchers, scientists, and drug development professionals can manage this reagent with confidence and integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a foundational understanding of the hazards associated with Z-Lys(boc)-osu is paramount. While specific toxicity data is limited, the primary risks stem from its chemical structure and reactivity.[1]

  • Irritation: Like many activated esters and protected amino acids, Z-Lys(boc)-osu may cause skin, eye, and respiratory irritation upon contact or inhalation.[2]

  • Reactivity: The NHS ester is highly susceptible to nucleophilic attack, not only by the intended primary amines in a reaction but also by water (hydrolysis).[3][4] This reactivity must be managed to prevent unintended reactions.

  • Decomposition: While stable under recommended storage conditions, thermal decomposition may produce hazardous oxides of carbon and nitrogen.[5][6]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2][7] Work should ideally be performed within a chemical fume hood to minimize inhalation risk.[7][8][9]

The Core Disposal Directive: Segregation and Professional Management

The universally recommended and safest method for the disposal of Z-Lys(boc)-osu, whether in its pure solid form or as residual waste, is to treat it as hazardous chemical waste .[2][10] This approach aligns with the "cradle-to-grave" principle of hazardous waste management mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[11][12]

Under no circumstances should Z-Lys(boc)-osu or its containers be disposed of in regular trash or washed down the sanitary sewer. [10][13]

Operational Disposal Plan: A Step-by-Step Protocol
  • Segregation at the Source: Immediately upon generation, all waste containing Z-Lys(boc)-osu must be kept separate from other waste streams.[2][13] This includes:

    • Unused or expired solid reagent.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Glassware that cannot be effectively decontaminated.

    • Solutions containing the compound.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for solid waste.[2][13]

    • For liquid waste (e.g., reaction mother liquors), use a sealable, compatible solvent waste container.

    • The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "Z-Lys(boc)-osu " or "Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester ".[13] Do not use abbreviations or chemical formulas.[13]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Ensure the storage area is away from heat, sparks, and open flames.[2]

    • Keep the container closed at all times, except when adding waste.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[2]

    • Follow all institutional and local regulations regarding waste manifest documentation and pickup scheduling.[14] Disposal must occur at an authorized hazardous or special waste collection point.[2][15]

In-Lab Deactivation of Residual Z-Lys(boc)-osu: A Hydrolysis-Based Approach

While bulk quantities must be handled by professional services, minor residual contamination on glassware or stir bars can often be deactivated in the lab before cleaning. This procedure leverages the inherent reactivity of the NHS ester with water (hydrolysis).

The NHS ester reacts with primary amines to form a stable amide bond, which is its intended function.[3][16] However, it also reacts with water, which regenerates the carboxylic acid (Z-Lys(Boc)-OH) and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][16] This hydrolysis reaction effectively deactivates the reagent.

Hydrolysis_vs_Aminolysis cluster_reactants Reactants cluster_products Products ZLys_Osu Z-Lys(boc)-osu (Active Ester) Amide Stable Amide Bond (Conjugate) ZLys_Osu->Amide Aminolysis (Desired Reaction) CarboxylicAcid Z-Lys(Boc)-OH (Inactive Acid) ZLys_Osu->CarboxylicAcid Hydrolysis (Competing Reaction) PrimaryAmine Primary Amine (R-NH₂) Water Water (H₂O) (Aqueous Buffer) NHS NHS Byproduct Amide->NHS releases CarboxylicAcid->NHS releases

Caption: Competing reactions of Z-Lys(boc)-osu.

The rate of this hydrolysis is highly dependent on pH.[16][17] It is significantly faster at alkaline pH due to the increased concentration of the more potent nucleophile, the hydroxide ion (OH⁻).[3]

Decontamination Protocol for Glassware
  • Initial Rinse: After emptying the vessel of all bulk material for hazardous waste collection, rinse the contaminated glassware with a suitable organic solvent in which Z-Lys(boc)-osu is soluble (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).[16] Dispose of this rinse solution as hazardous liquid waste.

  • Hydrolysis Solution: Prepare a dilute aqueous solution of a mild base, such as 1 M sodium bicarbonate or a buffer at pH 8.5-9.0.

  • Deactivation: Add the basic solution to the glassware and allow it to sit for several hours (or overnight) at room temperature to ensure complete hydrolysis of any residual NHS ester.[16]

  • Final Cleaning: After the deactivation period, the glassware can be washed using standard laboratory procedures. The aqueous hydrolysate, containing the less hazardous Z-Lys(Boc)-OH and NHS, can typically be disposed of down the drain with copious amounts of water, though it is imperative to confirm this with your institution's EHS guidelines first.

Quantitative Data for Disposal Considerations

Understanding the stability and reactivity of the NHS ester is crucial for effective deactivation. The half-life (t½) is a key parameter.

ConditionpHTemperatureApproximate Half-Life of NHS EsterReference(s)
Neutral7.00°C4-5 hours[16]
Alkaline8.64°C10 minutes[16]
Alkaline8.3-8.5Room TempReaction is rapid[17]

This data clearly illustrates that elevating the pH is a highly effective strategy for accelerating the deactivation of residual Z-Lys(boc)-osu.

Spill Management and Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.[15]

  • PPE: Don appropriate PPE, including a respirator if the material is dusty and ventilation is poor.[15]

  • Containment: For solid spills, use dry clean-up procedures.[15] Gently sweep or vacuum the material into a sealable container. Avoid generating dust. [15] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container with the spilled material as hazardous waste and arrange for its disposal through your EHS department.[15]

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of Z-Lys(boc)-osu is not a peripheral task but an integral part of the experimental workflow. By treating this reagent with the respect its reactivity demands, and by adhering to a clear, logical disposal plan, laboratories can ensure the safety of their personnel, maintain compliance with regulations, and protect the environment. This commitment to rigorous safety protocols is a hallmark of scientific excellence and builds a foundation of trust in our research endeavors.

References

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.[Link]

  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.[Link]

  • AAPPTec. MSDS AZK105 Z-Lys(Boc)-OH DCHA.pdf.[Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.[Link]

  • PubMed. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization.[Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.[Link]

  • Safety Data Sheet. Generic Safety Data Sheet.[Link]

  • AAPPTec. Safety Data Sheet - Boc-Lys-OSu.[Link]

  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.[Link]

  • National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory.[Link]

Sources

Handling

Operational Guide: PPE and Safe Handling of Z-Lys(boc)-osu

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocols for Z-Lys(boc)-osu Content Type: Operational Safety Guide Audience: Researchers, Senior Scientists, and Laboratory Managers[1][2] Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocols for Z-Lys(boc)-osu Content Type: Operational Safety Guide Audience: Researchers, Senior Scientists, and Laboratory Managers[1][2]

Executive Summary & Chemical Identity

Z-Lys(boc)-osu (N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester) is a high-value, moisture-sensitive activated amino acid derivative used in solid-phase and solution-phase peptide synthesis.[1][2][3] While the solid reagent presents moderate irritant hazards, the primary safety risk arises during solubilization in organic solvents (DMF, DMSO), which can act as carriers, transporting the reagent transdermally.

Chemical Verification:

  • CAS Number: 3338-34-9[1][2][4][5][6]

  • Molecular Formula: C₂₃H₃₁N₃O₈[1][2][5]

  • Molecular Weight: 477.51 g/mol [1][2][6]

  • Physical State: White to off-white crystalline powder[1][2]

  • Core Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory Irritant (H335).[1][2][7]

Risk Assessment & Hazard Profiling

Effective safety protocols require distinguishing between the Solid State (dust hazard) and the Solution State (permeation hazard).[1][2]

Hazard CategoryRisk LevelMechanism of InjuryCritical Control Point
Inhalation ModerateDust inhalation causes respiratory tract irritation (H335).[1][2]Weighing/Dispensing
Skin Contact High (in Solution)NHS esters are reactive electrophiles; can cause sensitization.[1][2] Solvents (DMF) accelerate absorption.Solubilization/Reaction
Eye Contact ModerateMechanical abrasion (dust) and chemical irritation (H319).[1][2]All Phases
Reactivity Low (Safety) / High (Quality)Hydrolyzes rapidly in presence of moisture; degrades synthesis purity.[1][2]Storage & Equilibration
Personal Protective Equipment (PPE) Matrix
A. Hand Protection (The Critical Variable)

Standard nitrile gloves are insufficient for prolonged protection against common peptide synthesis solvents like DMF.[1][2]

  • Scenario A: Handling Solid Powder

    • Recommendation: Standard Nitrile Exam Gloves (4–5 mil).[1][2]

    • Protocol: Single pair sufficient. Change if punctured.

  • Scenario B: Handling Solutions (DMF/DMSO/NMP)

    • Recommendation: Double Gloving or Chemical Resistant Laminate .[1][2]

    • Inner Glove: Standard Nitrile (4 mil).[1][2]

    • Outer Glove: Extended cuff Nitrile (6–8 mil) OR Silver Shield® (Laminate) for spill cleanup.[1][2]

    • Rationale: DMF permeates standard nitrile in <10 minutes.[2] The outer glove provides a sacrificial barrier; the inner glove protects during doffing.

B. Eye & Face Protection [2][7][8][9][10]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented).[1][2] Safety glasses are inadequate for handling fine powders that can drift around side shields.[1][2]

  • Large Scale (>50g): Face shield over goggles to protect against splash during mixing.[1][2]

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Secondary Control (If hood unavailable): NIOSH-approved N95 particulate respirator (for dust) or Half-face respirator with P100/Organic Vapor cartridges (for solution work).[1][2]

Operational Workflow: From Storage to Disposal
Step 1: Storage Retrieval & Equilibration (Quality Critical)
  • Storage Condition: -20°C, desiccated.

  • Protocol: Remove container from freezer and allow to warm to room temperature (20–25°C) for 30–60 minutes before opening.

  • Why? Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the NHS ester (releasing N-hydroxysuccinimide) and deactivates the reagent.[1][2]

Step 2: Weighing & Dispensing
  • Place balance inside the fume hood or a powder containment enclosure.

  • Use an anti-static gun if available; protected amino acids are prone to static charge, causing powder to scatter.

  • Use a disposable spatula to transfer. Do not return excess material to the stock bottle.

Step 3: Solubilization & Reaction
  • Dissolve Z-Lys(boc)-osu in the minimum volume of dry DMF or NMP.[1][2]

  • Safety Stop: Once dissolved, treat the solution as a "Permeation Hazard."[2] Ensure no exposed skin.[7][8][9][10][11]

  • Add base (e.g., DIPEA) only after the amino acid is fully dissolved to prevent racemization or premature hydrolysis.

Step 4: Waste Disposal
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves go into "Hazardous Solid Waste" (sealed bag).[1][2]

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless DCM is used).[1][2] Ensure the waste container is compatible with amines/amides.

Visualized Safety Logic

SafetyWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling & PPE Selection cluster_2 Phase 3: Cleanup Start Retrieve from -20°C Equilibrate Warm to RT (30-60 min) PREVENTS HYDROLYSIS Start->Equilibrate Open Open in Fume Hood Equilibrate->Open StateCheck Material State? Open->StateCheck Solid Solid Powder StateCheck->Solid Liquid Solution (DMF/DMSO) StateCheck->Liquid PPE_Solid PPE: Nitrile Gloves + Goggles Risk: Dust Inhalation Solid->PPE_Solid PPE_Liquid PPE: Double Gloving Risk: Transdermal Permeation Liquid->PPE_Liquid Disposal Segregate Waste (Solid vs Liquid) PPE_Solid->Disposal PPE_Liquid->Disposal Wash Wash Hands with Soap & Water Disposal->Wash

Caption: Logical workflow for handling Z-Lys(boc)-osu, emphasizing the critical equilibration step for reagent integrity and the PPE escalation required for solution-phase handling.

Emergency Procedures
IncidentImmediate Action
Skin Contact (Solid) Brush off excess powder.[1][2] Wash with soap and copious water for 15 min.
Skin Contact (Solution) Remove gloves immediately. Wash skin with soap and water.[1][2][9] Do not use solvents (ethanol/acetone) to clean skin; they increase absorption.[2]
Eye Exposure Flush with eyewash station for 15 minutes, holding eyelids open. Seek medical attention.
Spill (Solid) Dampen a paper towel (to prevent dust) and wipe up.[1][2] Place in hazardous waste.
Spill (Solution) Cover with absorbent pads.[1][2] Wear "Silver Shield" or double nitrile gloves during cleanup.
References
  • Showagroup. (n.d.). Chemical Permeation Guide - Nitrile vs Organic Solvents.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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